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  • Product: (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride
  • CAS: 1260790-31-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a key synthetic intermediate, primarily utilized in the construction of complex heterocyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a key synthetic intermediate, primarily utilized in the construction of complex heterocyclic scaffolds for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, structural features, and established synthetic applications. The document details its physicochemical characteristics, outlines a general synthetic methodology, and explores its utility as a precursor in significant organic transformations, such as the Fischer indole synthesis and pyrazole formation. Safety, handling, and storage protocols are also addressed to ensure its effective and safe use in a research and development setting.

Introduction

Substituted phenylhydrazines are a critical class of reagents in organic synthesis, serving as versatile building blocks for a wide array of nitrogen-containing heterocyclic compounds. Among these, (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride holds particular importance due to the strategic placement of its fluoro and methoxy substituents. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a target molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring and can be a key feature in the final product's structure-activity relationship. This guide aims to provide an in-depth technical resource for professionals engaged in the use of this valuable synthetic intermediate.

Chemical Structure and Properties

The structural and key chemical properties of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride are summarized below.

Structure

The chemical structure of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is depicted below. The molecule consists of a phenylhydrazine core substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. It is supplied as a hydrochloride salt to improve its stability and handling characteristics.

Systematic Name: 1-(2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride

G cluster_0 C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 C4 C C3->C4 C3:e->C4:w C5 C C4->C5 F F C4->F C6 C C5->C6 C5:e->C6:w C6->C1 N1 NH C6->N1 C7 CH3 O->C7 N2 NH2 N1->N2 HCl .HCl N2->HCl

Caption: General synthetic workflow for (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride.

Experimental Protocol (Exemplary)

The following protocol is a generalized procedure based on the synthesis of similar substituted phenylhydrazine hydrochlorides and should be optimized for the specific substrate. [1][2] Step 1: Diazotization of 2-Fluoro-5-methoxyaniline

  • In a suitable reaction vessel, dissolve 2-fluoro-5-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate vessel, prepare a solution of a suitable reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or an aqueous solution of sodium sulfite. Cool this solution to below 10 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with continuous stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Isolation and Purification

  • The resulting (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Wash the crude product with a cold, dilute solution of hydrochloric acid, followed by a cold organic solvent (e.g., diethyl ether) to remove impurities.

  • If the product does not precipitate, the free base can be liberated by carefully neutralizing the acidic solution with a base (e.g., sodium hydroxide) and then extracted with an organic solvent (e.g., ethyl acetate). The hydrochloride salt can then be reformed by treating the organic extract with a solution of HCl in a suitable solvent.

  • The final product can be further purified by recrystallization.

Applications in Organic Synthesis

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery and agrochemical research. [3]Its primary applications are in the Fischer indole synthesis and the formation of pyrazoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus. [4]It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. [5]The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-[5][5]sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. [6]

Caption: Reaction scheme for the Fischer indole synthesis.

Experimental Protocol (General)

  • In a reaction flask, dissolve (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride and a slight excess of the desired aldehyde or ketone in a suitable solvent, such as ethanol or acetic acid.

  • Heat the mixture to reflux for 1-2 hours to facilitate the formation of the phenylhydrazone.

  • Cool the reaction mixture and add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).

  • Heat the mixture, often to a higher temperature, to effect the indolization. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and poured into ice-water.

  • The crude indole product is then isolated by filtration or extraction with an organic solvent.

  • Purification is typically achieved by column chromatography or recrystallization.

Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in many biologically active molecules. [7]A common method for their synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or its synthetic equivalent). [8]

Caption: Reaction scheme for pyrazole synthesis.

Experimental Protocol (General)

  • Dissolve (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride and an equimolar amount of the 1,3-dicarbonyl compound (e.g., a β-diketone or a β-ketoester) in a suitable solvent, such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • The pyrazole product may precipitate upon cooling and can be isolated by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography or recrystallization.

Safety, Handling, and Storage

As a hydrazine derivative, (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, typically at 2-8 °C. Keep the container tightly sealed to prevent moisture absorption and degradation. Store away from incompatible materials such as strong oxidizing agents.

Conclusion

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a valuable and versatile building block for the synthesis of fluorinated and methoxy-substituted heterocyclic compounds. Its utility in established synthetic methodologies like the Fischer indole synthesis and pyrazole formation makes it a key intermediate for researchers in medicinal chemistry and agrochemical development. While detailed experimental and spectral data in the public domain are limited, this guide provides a comprehensive overview of its known properties, a general synthetic approach, and established applications, serving as a valuable resource for its safe and effective use in the laboratory.

Sources

Exploratory

In-Depth Technical Guide & Safety Data Framework: (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

Executive Summary (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS: 1260790-31-5) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Its p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS: 1260790-31-5) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery[1]. Its primary utility lies in the synthesis of fluorinated, methoxylated indole scaffolds—privileged pharmacophores frequently found in serotonin receptor ligands, kinase inhibitors, and advanced therapeutics. Handling this compound requires a rigorous understanding of both its synthetic mechanisms and its strict toxicological profile.

Physicochemical Profiling & The Causality of Salt Formation

Understanding the physical state of this reagent is the first step in self-validating safety and efficacy.

Table 1: Structural & Physicochemical Properties

PropertyValue
CAS Number 1260790-31-5
Molecular Formula C₇H₁₀ClFN₂O
Molecular Weight 192.62 g/mol
SMILES String NNC1=CC(F)=CC=C1OC.[H]Cl
Physical Form Solid

The Causality of the Hydrochloride Salt: Free base hydrazines are highly nucleophilic and prone to spontaneous auto-oxidation in the presence of atmospheric oxygen, forming reactive diazenes and radical species. By supplying this reagent as a hydrochloride salt, the terminal nitrogen is protonated. This drastically reduces its nucleophilicity and susceptibility to oxidative degradation, ensuring long-term stability during storage and precise stoichiometry during complex reactions[1].

Mechanistic Application: Regioselective Fischer Indole Synthesis

The core application of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is the generation of 4-fluoro-7-methoxyindole derivatives via the Fischer Indole Synthesis.

The Causality of Regioselectivity: When this arylhydrazine reacts with a ketone, it forms an arylhydrazone intermediate. Upon acid-catalyzed tautomerization to an ene-hydrazine, a[3,3]-sigmatropic rearrangement occurs. Because the 2-position of the phenyl ring is sterically blocked by the methoxy group, the critical C–C bond formation is forced exclusively to the 6-position of the ring. This steric direction guarantees the yield of a single, predictable regioisomer rather than a complex mixture.

FischerIndole A (5-Fluoro-2-methoxyphenyl) hydrazine HCl C Arylhydrazone Intermediate A->C B Ketone / Aldehyde (Acid Catalyst) B->C D Ene-hydrazine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Heat/Acid F Rearomatization & Cyclization E->F C-C Bond Formation G Ammonia Elimination F->G -NH3 H 4-Fluoro-7-methoxyindole Derivative G->H Final Product

Mechanistic pathway of Fischer Indole Synthesis using (5-Fluoro-2-methoxyphenyl)hydrazine HCl.

Toxicological Framework & Proxy GHS Classification

Because exhaustive toxicological testing on novel derivatives like 1260790-31-5 is often limited in supplier documentation, drug development professionals must apply the precautionary principle. We utilize the parent pharmacophore,[2], as a strict toxicological proxy to define the safety data sheet (SDS) parameters.

Table 2: Proxy GHS Hazard Classification (Based on Phenylhydrazine HCl)

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity Category 3H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled
Skin/Eye Irritation Category 2H315, H319: Causes skin and serious eye irritation
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Mutagenicity Category 2H341: Suspected of causing genetic defects
Carcinogenicity Category 1BH350: May cause cancer
STOT RE Category 1H372: Causes damage to organs through prolonged exposure

Mechanistic Basis of Toxicity: Hydrazine derivatives are potent hemolytic agents. According to authoritative data from [3], they react directly with hemoglobin to generate reactive oxygen species (ROS) and methemoglobin, leading to red blood cell rupture, hypoxia, and subsequent liver/kidney damage. Furthermore, the metabolic activation of the hydrazine moiety by cytochrome P450 enzymes can yield DNA-alkylating radical intermediates, underpinning the severe H341 and H350 classifications[2].

Standard Operating Procedure (SOP) & Self-Validating Workflows

To mitigate the severe hazards outlined above, the following self-validating experimental protocol must be strictly adhered to.

SafetyWorkflow S1 Storage (-20°C, Inert Gas, Dark) S2 Preparation (Fume Hood, Double Gloves) S1->S2 S3 Reaction Execution (Closed System, Schlenk Line) S2->S3 S4 Quenching (Dilute Bleach / Acetone) S3->S4 S5 Waste Disposal (Halogenated / Aqueous Segregation) S4->S5

Self-validating safety workflow for handling hazardous hydrazine derivatives.

Step-by-Step Synthesis & Decontamination Protocol
  • Preparation & Setup: Conduct all operations in a certified, high-flow fume hood. Wear double nitrile gloves (to prevent permeation), a lab coat, and chemical splash goggles[2]. Purge a flame-dried Schlenk flask with Argon to prevent auto-oxidation of the hydrazine.

  • Reaction Execution: Combine (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq), the target ketone (1.1 eq), and an acid catalyst (e.g., p-TsOH) in an anhydrous solvent. Heat to 80°C under a closed inert atmosphere.

  • Self-Validation (LC-MS Check): Do not proceed to workup until the reaction is analytically validated. Withdraw a 5 µL aliquot and analyze via LC-MS. The reaction is only considered safe for atmospheric exposure when the hydrazine mass peak (m/z ~157 for the free base) is completely consumed, mathematically confirming no unreacted toxic precursor remains.

  • Quenching & Decontamination: Cool the reaction to 0°C. Add 5 mL of cold acetone.

    • Causality: Acetone acts as a chemical scavenger, rapidly reacting with any trace unreacted hydrazine to form a stable, significantly less toxic hydrazone.

    • Follow this by slowly adding a 5% sodium hypochlorite (bleach) solution.

    • Causality: Bleach oxidizes the hydrazone/hydrazine to inert nitrogen gas. The cessation of bubbling serves as a visual, self-validating indicator that the hazard has been completely neutralized.

  • Waste Segregation: Dispose of the aqueous and organic layers in strictly segregated, clearly labeled halogenated and aqueous waste containers.

Emergency Response & Spill Management

  • Solid Spills on the Bench: Do not sweep dry, as this creates a severe, highly toxic inhalation hazard[4]. Instead, cover the spill with an absorbent pad soaked in 5% bleach. Allow 30 minutes for oxidative deactivation before transferring the pad to a hazardous waste bin.

  • Biological Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes[3]. Remove contaminated clothing immediately and seek medical evaluation for potential methemoglobinemia.

References

  • Title: Safety Data Sheet: Phenylhydrazine hydrochloride Source: Carl Roth URL: [Link]

  • Title: Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 Source: PubChem URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Flu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. As a crucial analytical technique in modern drug discovery and organic synthesis, a thorough understanding of NMR spectroscopy is paramount for structural elucidation and purity assessment. This document moves beyond a simple data report, offering a detailed interpretation of the spectral features of this specific molecule, grounded in fundamental principles and supported by authoritative references. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.

Molecular Structure and its Influence on NMR Spectra

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals, particularly indole derivatives. The molecule's NMR spectra are dictated by the interplay of its distinct functional groups: the fluorinated aromatic ring, the methoxy group, and the protonated hydrazine moiety.

Figure 1. Chemical structure of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride with atom numbering for NMR assignment.

The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group create a distinct electronic environment around the aromatic ring, significantly influencing the chemical shifts of the aromatic protons and carbons.[1][2] The protonation of the hydrazine group to form the hydrochloride salt further impacts the electronic structure and, consequently, the NMR spectrum.[3][4]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. These predictions are based on established substituent effects, coupling constant patterns in fluorinated aromatic systems, and data from analogous compounds.[5][6][7]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3~ 7.10ddJ(H3-H4) ≈ 9.0, J(H3-F) ≈ 4.5
H4~ 6.95tdJ(H4-H3) ≈ 9.0, J(H4-H6) ≈ 3.0, J(H4-F) ≈ 9.0
H6~ 7.30ddJ(H6-H4) ≈ 3.0, J(H6-F) ≈ 7.5
OCH₃~ 3.85s-
NH-NH₂⁺~ 10.5br s-

Table 1. Predicted ¹H NMR Data for (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons (H3, H4, and H6) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.[8][9]

    • H6: This proton is ortho to the hydrazine group and meta to the fluorine. It is expected to appear as a doublet of doublets due to coupling with H4 and the fluorine atom.

    • H3: Situated ortho to the methoxy group and meta to the fluorine, H3 will likely resonate as a doublet of doublets from coupling to H4 and the fluorine.

    • H4: This proton is coupled to two other protons (H3 and H6) and the fluorine atom, leading to a more complex multiplet, likely a triplet of doublets.

  • Methoxy Group (OCH₃, δ ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.[10][11] Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.[2]

  • Hydrazine Protons (NH-NH₂⁺, δ ~10.5 ppm): The protons on the nitrogen atoms are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet.[3][4] The broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atoms. In some cases, these protons may exchange with residual water in the solvent, leading to a very broad or even unobservable signal.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data is presented in the table below. The chemical shifts are estimated based on the effects of the substituents on the benzene ring.[12][13]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Coupling (JCF, Hz)
C1~ 138d, J ≈ 2-4
C2~ 150d, J ≈ 2-4
C3~ 115d, J ≈ 8-10
C4~ 118d, J ≈ 22-25
C5~ 158d, J ≈ 240-250
C6~ 110d, J ≈ 2-4
OCH₃~ 56-

Table 2. Predicted ¹³C NMR Data for (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride.

Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons (δ 110-160 ppm):

    • C5 (ipso to F): This carbon will exhibit the largest chemical shift and a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.[1][14] This is a key diagnostic signal for identifying the position of the fluorine atom.

    • C4 and C6 (ortho to F): These carbons will show smaller two-bond carbon-fluorine couplings (²JCF) in the range of 20-25 Hz.

    • C1 and C3 (meta to F): These carbons will display even smaller three-bond carbon-fluorine couplings (³JCF) of around 2-10 Hz.

    • C2 (ipso to OCH₃): This carbon will be significantly deshielded due to the attached oxygen atom.

  • Methoxy Carbon (OCH₃, δ ~56 ppm): The carbon of the methoxy group will appear as a single peak at a characteristic chemical shift.[12][15]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR spectra, the following detailed protocol should be followed. This protocol is designed as a self-validating system, with internal checks to guarantee data integrity.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing A Weigh ~10-15 mg of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride B Dissolve in ~0.6 mL of DMSO-d₆ A->B C Vortex to ensure complete dissolution B->C D Filter the solution through a glass wool plug into a clean, dry NMR tube C->D E Insert the sample into the NMR spectrometer D->E F Lock on the deuterium signal of DMSO-d₆ E->F G Shim the magnetic field to achieve optimal homogeneity F->G H Acquire ¹H NMR spectrum G->H Standard parameters: - Pulse angle: 30-45° - Relaxation delay: 1-2 s - Number of scans: 8-16 I Acquire ¹³C{¹H} NMR spectrum G->I Standard parameters: - Pulse angle: 30-45° - Relaxation delay: 2-5 s - Number of scans: 1024 or more J Apply Fourier Transform H->J I->J K Phase correct the spectra J->K L Reference the spectra (TMS or residual solvent peak) K->L M Integrate the ¹H NMR signals L->M For ¹H spectrum

Figure 2. A detailed workflow for the acquisition and processing of NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent.[4][5] Its high polarity aids in dissolving the hydrochloride salt, and its deuteration prevents it from overwhelming the analyte's ¹H NMR signals.[16][17] Importantly, the acidic N-H protons are less likely to undergo rapid exchange with DMSO-d₆ compared to protic solvents like D₂O or CD₃OD, allowing for their observation.[4]

    • Procedure:

      • Accurately weigh approximately 10-15 mg of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride into a clean, dry vial.[18]

      • Add approximately 0.6 mL of DMSO-d₆.

      • Gently vortex the vial until the solid is completely dissolved.[18]

      • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • NMR Instrument Setup and Data Acquisition:

    • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

    • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is standard. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are generally required to obtain a spectrum with adequate signal-to-noise.[16]

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.

    • Phasing and Referencing: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode. The chemical shift axis is then referenced. For DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used as an internal reference.

    • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of the different types of protons in the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride provide a wealth of structural information. A thorough analysis of the chemical shifts, coupling constants, and multiplicities allows for the unambiguous assignment of all proton and carbon signals. The characteristic large one-bond carbon-fluorine coupling constant is a powerful tool for confirming the position of the fluorine substituent. The experimental protocol detailed in this guide provides a robust framework for obtaining high-quality, reproducible NMR data, which is essential for the accurate characterization of this and other similar molecules in a research and development setting.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.).
  • Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes - PubMed. (2006, December 8).
  • Consider the following compounds: a) Methoxybenzene b) 2-Chloropropane 1. Make a list of the IR... (n.d.).
  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes | The Journal of Organic Chemistry - ACS Publications. (2006, November 11).
  • Solvent shifts in nuclear magnetic resonance spectroscopy. Part VIII. Solvent shifts induced by benzene and toluene in methoxybenzenes: a variable-temperature n.m.r. study - Journal of the Chemical Society B - RSC Publishing. (n.d.).
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR - Thermo Fisher Scientific. (n.d.).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (2018, February 22).
  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A - ACS Publications. (2001, October 18).
  • (4-Fluorophenyl)hydrazine hydrochloride - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
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  • 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum - ChemicalBook. (n.d.).
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  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. (n.d.).
  • (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
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Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

Executive Summary (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS: 1260790-31-5) is a highly specialized chemical building block utilized predominantly in the pharmaceutical and agrochemical sectors[1]. As a hydra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS: 1260790-31-5) is a highly specialized chemical building block utilized predominantly in the pharmaceutical and agrochemical sectors[1]. As a hydrazine derivative, it serves as a critical precursor for the synthesis of complex heterocycles, most notably through the Fischer Indole Synthesis[2]. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring provides dual advantages in drug design: the fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group introduces steric bulk and acts as a hydrogen bond acceptor.

This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating continuous flow synthesis protocol to mitigate the inherent risks of hydrazine production, and outlines its downstream applications in drug discovery.

Chemical Identity & Physicochemical Profiling

Accurate registry and structural identification are the first steps in any rigorous drug development program. The table below summarizes the core quantitative and qualitative data for (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride[1].

PropertyValue
Chemical Name (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride
CAS Registry Number 1260790-31-5
Molecular Formula C7H10ClFN2O
Molecular Weight 192.62 g/mol
SMILES Code NNC1=CC(F)=CC=C1OC.[H]Cl
MDL Number MFCD11975543
Storage Conditions Inert atmosphere, sub-zero temperatures (e.g., -20 °C) for long-term stability[1]

Mechanistic Synthesis: The Shift to Continuous Flow

Historically, phenylhydrazine derivatives were synthesized via batch processes—a method first pioneered by Hermann Emil Fischer in 1875[2]. However, batch synthesis presents severe limitations. The first step, diazotization, generates a diazonium salt intermediate that has notoriously poor thermal stability and is highly prone to explosive decomposition[3]. In a batch reactor, this hazardous intermediate accumulates in large quantities, severely limiting scalability and posing significant safety risks[3].

The Continuous Flow Solution

To circumvent these hazards, modern process chemistry employs continuous flow technology. By integrating diazotization, reduction, acidic hydrolysis, and salification into a single, seamless tandem reaction, the total reaction time is reduced to under 20 minutes[3].

Causality in Design: The microreactor environment provides an exceptionally high surface-area-to-volume ratio, enabling precise temperature control and rapid heat dissipation. More importantly, the unstable diazonium salt is consumed by the reducing agent almost immediately after it is generated. This minimizes the active reactor volume of the explosive intermediate to negligible amounts, transforming a highly hazardous batch process into a safe, scalable, and high-yielding continuous operation[3].

FlowSynthesis A 5-Fluoro-2-methoxyaniline + HCl (aq) C Microreactor 1: Diazotization (T = 0-5 °C, t < 2 min) A->C B NaNO2 (aq) Diazotizing Agent B->C D Diazonium Salt Intermediate (Hazardous - Minimized Volume) C->D F Microreactor 2: Reduction (T = 20-25 °C) D->F E Reducing Agent (Na2SO3 or SnCl2) E->F G Acidic Hydrolysis & Salification (HCl, T = 80-100 °C) F->G H (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride G->H

Continuous flow synthesis workflow for substituted phenylhydrazine hydrochlorides.

Experimental Protocol: Self-Validating Continuous Flow Synthesis

The following protocol outlines the continuous flow synthesis of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride.

System Validation: This protocol is designed as a self-validating system. It employs in-line Process Analytical Technology (PAT)—specifically ATR-FTIR spectroscopy—between Microreactor 1 and Microreactor 2. By monitoring the diazonium N≡N stretch (~2200 cm⁻¹), the operator can ensure complete conversion of the aniline precursor and subsequent complete consumption of the diazonium species before the hydrolysis stage.

Step-by-Step Methodology
  • Precursor Feed Preparation:

    • Feed A: Dissolve 5-fluoro-2-methoxyaniline (1.0 eq) in an aqueous solution of hydrochloric acid (2.5 M) to ensure complete protonation.

    • Feed B: Prepare an aqueous solution of sodium nitrite (NaNO₂, 1.05 eq).

    • Feed C: Prepare an aqueous solution of the reducing agent, typically sodium sulfite (Na₂SO₃, 2.5 eq) or stannous chloride (SnCl₂)[4].

  • Diazotization (Microreactor 1):

    • Pump Feed A and Feed B into Microreactor 1 using high-precision syringe pumps.

    • Critical Parameter: Maintain the reactor temperature strictly between 0 °C and 5 °C.

    • Causality: Elevated temperatures will cause the diazonium salt to decompose into a phenol derivative, releasing nitrogen gas which can disrupt the flow dynamics and lower the yield.

  • Reduction (Microreactor 2):

    • Direct the effluent from Microreactor 1 immediately into Microreactor 2, intersecting it with Feed C.

    • Maintain the temperature at 20–25 °C.

    • Causality: The immediate introduction of the reducing agent prevents the accumulation of the diazonium intermediate, safely reducing it to the corresponding hydrazine-sulfonate intermediate.

  • Acidic Hydrolysis & Salification:

    • Route the reduced intermediate into a heated coil reactor maintained at 80–100 °C, introducing additional HCl if necessary.

    • Causality: The thermal energy drives the acidic hydrolysis of the intermediate, cleaving the sulfonate groups to yield the free hydrazine. The highly acidic environment immediately protonates the hydrazine, trapping it as the stable hydrochloride salt[3].

  • Isolation and Final Validation:

    • Collect the continuous effluent in a receiving flask cooled to 0–5 °C to induce crystallization of the hydrochloride salt.

    • Filter the precipitate and wash with cold ethanol to remove unreacted starting materials.

    • Validation: Confirm the final product purity via HPLC-UV and verify the structural integrity using ¹H-NMR and LC-MS[1].

Application in Drug Discovery: Fischer Indole Synthesis

In medicinal chemistry, (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is primarily utilized to construct functionalized indole cores via the Fischer Indole Synthesis. Indoles are privileged scaffolds found in numerous FDA-approved drugs, including kinase inhibitors, serotonin receptor agonists, and antiviral agents.

The reaction involves the condensation of the hydrazine with a ketone or aldehyde to form an arylhydrazone. Under acidic conditions (e.g., using p-Toluenesulfonic acid or Lewis acids), the hydrazone undergoes a [3,3]-sigmatropic rearrangement. Subsequent rearomatization and the loss of ammonia yield the substituted indole.

FischerIndole A (5-Fluoro-2-methoxyphenyl)hydrazine C Condensation (-H2O) A->C B Ketone / Aldehyde (e.g., Pyruvate) B->C D Arylhydrazone Intermediate C->D E Acid Catalysis (e.g., pTsOH) [3,3]-Sigmatropic Rearrangement D->E F Rearomatization & Cyclization (-NH3) E->F G Fluorinated Methoxylated Indole Core F->G

Mechanistic pathway of Fischer Indole Synthesis utilizing the hydrazine precursor.

Pharmacological Impact of Substituents:

  • 5-Fluoro Group: Blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the 5-position of the resulting indole, significantly increasing the drug's half-life.

  • 2-Methoxy Group: Provides a hydrogen bond acceptor that can interact with specific amino acid residues within a target protein's binding pocket, enhancing binding affinity and selectivity.

References

  • Pan, S., & Ma, B. (2019). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (US Patent Application US20190152896A1). Google Patents.

Sources

Foundational

Introduction: The Critical Role of Physicochemical Characterization in Early-Stage Drug Development

An In-Depth Technical Guide to the Thermodynamic Properties of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a crucial chemical intermediate, serving as a versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a crucial chemical intermediate, serving as a versatile building block in the synthesis of novel heterocyclic compounds for the pharmaceutical and agrochemical industries.[1] Its structure, featuring a fluorinated and methoxylated phenyl ring attached to a hydrazine hydrochloride moiety, presents a unique combination of functionalities that are of high interest in medicinal chemistry. The incorporation of fluorine, for instance, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the bioavailability and efficacy of drug candidates.[2][3]

As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its solid-state properties is not merely academic—it is a prerequisite for robust and reproducible research and manufacturing. The thermodynamic characteristics of an active pharmaceutical ingredient (API) or its precursors govern critical parameters including stability, solubility, and processability. This guide, therefore, provides a comprehensive framework for the thermodynamic characterization of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. While specific experimental data for this compound is not widely published, this document outlines the authoritative methodologies and expert rationale required to generate this essential data, ensuring scientific integrity and supporting accelerated drug development timelines.

Physicochemical and Thermodynamic Profile

A foundational step in the characterization of any compound is the compilation of its known properties. For (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride, the fundamental identifiers are well-established. However, its core thermodynamic properties, which are critical for process development and formulation, require experimental determination.

Table 1: Physicochemical Properties of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

PropertyValueSource
Chemical Name (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride-
Synonyms 1-(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride
CAS Number 1330750-13-4-
Molecular Formula C₇H₁₀ClFN₂O[4]
Molecular Weight 192.62 g/mol [4][5]
Melting Point (°C) Data Not Available-
Enthalpy of Fusion (J/g) Data Not Available-
Decomposition Temp (°C) Data Not Available-
Solubility Data Not Available-

The absence of public data for the melting point and decomposition temperature underscores the critical need for the experimental workflows detailed in this guide. These parameters are fundamental to defining safe handling, storage, and processing conditions.

Core Methodologies for Thermodynamic Characterization

From the perspective of a Senior Application Scientist, the most direct and informative approach to understanding the thermodynamic behavior of a crystalline solid like (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride involves a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7] These techniques provide a holistic view of the material's thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Expertise & Experience: DSC is the gold standard for identifying thermal events such as melting, crystallization, and solid-state phase transitions.[8][9][10][11] For a hydrochloride salt, this is particularly crucial. The presence of different polymorphic forms, which would appear as distinct thermal events, can have profound implications for the final drug product's stability and bioavailability. DSC allows us to "see" these transitions by measuring the heat flow into or out of a sample as it is heated or cooled.[8]

Experimental Protocol: DSC Analysis

  • Instrument Calibration:

    • Rationale: To ensure the accuracy of temperature and enthalpy measurements, the DSC instrument must be calibrated using certified reference materials (e.g., Indium). This is a non-negotiable step for data trustworthiness.

    • Procedure: Perform a two-point calibration for temperature and a one-point calibration for enthalpy according to the instrument manufacturer's guidelines.

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to obtaining high-quality, reproducible data. An improperly prepared sample can lead to artifacts in the thermogram.

    • Procedure:

      • Accurately weigh 2-5 mg of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride into a standard aluminum DSC pan.

      • Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.

      • Crimp the pan with a lid. For this compound, a pinhole lid is recommended to allow for the escape of any trace volatiles without significant mass loss during the melting event.

  • Experimental Conditions:

    • Rationale: The chosen experimental parameters directly influence the resolution and appearance of thermal events. A heating rate of 10 °C/min is standard for pharmaceutical materials, providing a good balance between resolution and experimental time. The nitrogen purge creates an inert atmosphere, preventing oxidative degradation.

    • Procedure:

      • Place the prepared sample pan and an empty, sealed reference pan into the DSC cell.

      • Equilibrate the system at a temperature at least 20 °C below the expected first thermal event (a starting temperature of 25 °C is appropriate).

      • Heat the sample from 25 °C to a temperature sufficiently above the melting point to ensure the entire transition is captured, but below the onset of decomposition (e.g., 250 °C). Use a linear heating rate of 10 °C/min.

      • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis:

    • Rationale: The resulting thermogram provides a wealth of information. The key is to correctly identify and integrate the peaks corresponding to thermal events.

    • Procedure:

      • Plot the heat flow (mW) versus temperature (°C).

      • Identify endothermic events (peaks pointing down), such as melting. The onset temperature of the melting peak is typically reported as the melting point.

      • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus) in J/g.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

Expertise & Experience: TGA measures changes in the mass of a sample as a function of temperature.[12] This is indispensable for determining the thermal stability and decomposition profile of a molecule. For a hydrochloride salt, TGA can also quantify the presence of water or residual solvents, which is critical for purity assessment and understanding hygroscopicity.[13] A significant mass loss indicates decomposition, and the onset temperature of this loss is a key stability parameter.

Experimental Protocol: TGA Analysis

  • Instrument Verification:

    • Rationale: Both mass and temperature accuracy are vital. Verification ensures the instrument is performing within specifications.

    • Procedure: Verify the mass balance using certified weights and the temperature calibration using materials with known Curie points or melting points, as per the instrument's standard operating procedure.

  • Sample Preparation:

    • Rationale: A representative sample is crucial. The amount of sample should be sufficient to be representative but not so large as to cause thermal gradients.

    • Procedure:

      • Place 5-10 mg of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride into a tared ceramic or platinum TGA pan.

      • Distribute the sample evenly across the pan surface.

  • Experimental Conditions:

    • Rationale: The heating rate and atmosphere are key parameters. A 10 °C/min heating rate is standard. An inert nitrogen atmosphere is used to study the inherent thermal decomposition without oxidation.

    • Procedure:

      • Place the sample pan into the TGA furnace.

      • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

      • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Rationale: The TGA curve provides a clear picture of mass loss events. The derivative of this curve (DTG) helps to precisely identify the temperatures of maximum decomposition rates.

    • Procedure:

      • Plot the percentage of initial mass versus temperature (°C).

      • Identify the onset temperature of significant mass loss, which corresponds to the beginning of decomposition.

      • Analyze the derivative of the TGA curve (the DTG curve) to find the peak temperatures, which represent the points of the fastest mass loss.

      • Quantify the percentage of mass lost at each step.

Visualization of Experimental Workflow

To ensure a logical and systematic approach to characterization, the following workflow should be adopted.

Thermodynamic_Workflow cluster_0 Sample Preparation & Identification cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Sample Obtain Pure Sample of (5-Fluoro-2-methoxyphenyl)hydrazine HCl Verify Verify Identity & Purity (e.g., NMR, HPLC) Sample->Verify DSC Differential Scanning Calorimetry (DSC) Verify->DSC 2-5 mg sample TGA Thermogravimetric Analysis (TGA) Verify->TGA 5-10 mg sample DSC_Data Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC->DSC_Data TGA_Data Determine Decomposition Temperature (Td) & Mass Loss TGA->TGA_Data Combined_Analysis Combined Thermal Profile DSC_Data->Combined_Analysis TGA_Data->Combined_Analysis Report Report Combined_Analysis->Report Generate Report

Caption: Experimental workflow for thermodynamic characterization.

Integrated Data Interpretation

The true power of this analysis lies in the synthesis of data from both DSC and TGA.

  • Scenario 1: Clean Melt Before Decomposition: The DSC shows a sharp endothermic peak (melting), and the TGA shows no significant mass loss until a much higher temperature. This is the ideal scenario, indicating that the compound melts before it decomposes. The temperature window between melting and decomposition is a critical parameter for processes like hot-melt extrusion.

  • Scenario 2: Decomposition During Melting: The DSC shows a complex endotherm that coincides with the onset of mass loss in the TGA. This indicates that the compound decomposes as it melts, which can complicate manufacturing processes and limit formulation options.

  • Scenario 3: Mass Loss Before Melting: The TGA shows an initial mass loss at a temperature below the melting point observed in the DSC. This typically corresponds to the loss of residual solvent or water, and the percentage of mass lost can be used to quantify these components.[13]

This integrated understanding is pivotal for making informed decisions in drug development, as illustrated below.

Data_to_Decision cluster_data Thermodynamic Data cluster_decisions Drug Development Decisions Tm Melting Point (Tm) Polymorphism Formulation Formulation Strategy (e.g., tablet, amorphous dispersion) Tm->Formulation Process Manufacturing Process Design (e.g., drying temp, milling) Tm->Process DeltaH Enthalpy of Fusion (ΔH) Purity Indication DeltaH->Formulation Td Decomposition Temp (Td) Thermal Stability Td->Process Safety Safety & Handling Protocols Td->Safety MassLoss Moisture/Solvent Content MassLoss->Process Storage Storage Conditions & Shelf-life Prediction MassLoss->Storage

Caption: Relationship between thermodynamic data and key decisions.

Conclusion

The thermodynamic properties of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride are fundamental to its successful application in pharmaceutical research and development. While specific values for melting point, enthalpy of fusion, and decomposition temperature require experimental determination, the methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide a robust and reliable means to obtain this critical information. By following the detailed, self-validating protocols outlined in this guide, researchers can establish a comprehensive thermal profile of the compound. This data is essential for ensuring the quality, stability, and manufacturability of any subsequent API, thereby de-risking and accelerating the journey from chemical intermediate to life-saving therapeutic.

References

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • European Pharmaceutical Review. Principles of Differential Scanning Calorimetry (DSC) – the most used thermal analysis technique in pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • Malvern Panalytical. (2015, November 2). Principles of Differential Scanning Calorimetry (DSC). YouTube. [Link]

  • Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025, July 25). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. Qeios. [Link]

  • 3B Scientific (Wuhan) Corp., Ltd. (2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride. [Link]

  • Kennard, C. B., et al. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 89(12), 1569-1571. [Link]

  • Pyka, A., & Budzisz, T. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 30(17), 3345. [Link]

  • Keen, J. M., et al. (2019). Application and Limitations of Thermogravimetric Analysis to Delineate the Hot Melt Extrusion Chemical Stability Processing Window. Molecular Pharmaceutics, 16(4), 1593-1604. [Link]

  • NETZSCH Group. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ChemContract Research. (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. [Link]

  • Mazzotti, M., et al. (2006). Process Development Strategy to Ascertain Reproducible API Polymorph Manufacture. Crystal Growth & Design, 6(4), 993-1002. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?. [Link]

  • Mettler-Toledo International Inc. Interpreting DSC curves Part 1: Dynamic measurements. [Link]

  • PubChem. 5-Fluoro-4-hydrazino-2-methoxypyrimidine. [Link]

  • XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis?. [Link]

  • NextSDS. (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride — Chemical Substance Information. [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(48), 34965-35016. [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Semantic Scholar. [Link]

  • Vinogradova, E. V., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

  • Ilardi, E. A., & Tota, M. R. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Fluorinated Indoles from (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of 4-fluoro-7-methoxy-1H-indole, a valuable fluorinated indole derivative, starting from (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. The core...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-fluoro-7-methoxy-1H-indole, a valuable fluorinated indole derivative, starting from (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. The core of this synthesis is the Fischer indole synthesis, a classic and robust method for constructing the indole scaffold.[1][2] These application notes are designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings, optimization strategies, and troubleshooting. The strategic incorporation of fluorine into the indole core is of paramount importance in medicinal chemistry, as it can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[3][4]

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged structure, forming the core of numerous natural products and FDA-approved pharmaceuticals.[3][5] When combined with fluorine, the most electronegative element, the resulting fluorinated indoles become powerful tools for medicinal chemists.[3] The introduction of fluorine can lead to profound changes in a molecule's biological activity by altering its electronic properties and metabolic pathways.[3][4] Consequently, the development of efficient synthetic routes to access these compounds is a critical endeavor in modern drug discovery.[6]

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing indole derivatives.[1][2][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][8] This guide will focus on the practical application of this reaction for the synthesis of 4-fluoro-7-methoxy-1H-indole, a key intermediate for more complex pharmaceutical agents.

The Fischer Indole Synthesis: Mechanism and Rationale

The Fischer indole synthesis is a sequence of acid-mediated transformations that convert an arylhydrazone into an indole.[8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The accepted mechanism proceeds through the following key steps:

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine, in this case, (5-Fluoro-2-methoxyphenyl)hydrazine, with a carbonyl compound to form a hydrazone intermediate.[1][8]

  • Tautomerization: The hydrazone then undergoes an acid-catalyzed tautomerization to its more reactive enamine form.[8][9]

  • [10][10]-Sigmatropic Rearrangement: This is the critical carbon-carbon bond-forming step, analogous to a Cope rearrangement, which forms a di-imine intermediate.[1][8]

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[1]

  • Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia to yield the energetically favorable aromatic indole ring.[1][8]

Fischer_Indole_Mechanism Start (5-Fluoro-2-methoxyphenyl)hydrazine + Carbonyl Compound Hydrazone Hydrazone Formation (Condensation) Start->Hydrazone Enamine Enamine Tautomerization (Acid-Catalyzed) Hydrazone->Enamine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization (Aminal Formation) Diimine->Cyclization H+ Elimination Ammonia Elimination (Aromatization) Cyclization->Elimination -NH3 Product 4-Fluoro-7-methoxy-1H-indole Elimination->Product

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 4-Fluoro-7-methoxy-1H-indole

This protocol details the synthesis of 4-fluoro-7-methoxy-1H-indole from (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride and pyruvic acid, followed by decarboxylation. The use of pyruvic acid is a common strategy to yield an indole that is unsubstituted at the 2-position.

Materials and Equipment
  • Reagents:

    • (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

    • Pyruvic acid

    • Polyphosphoric acid (PPA)

    • Ethanol (absolute)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flasks (various sizes)

    • Reflux condenser

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper or meter

Step-by-Step Procedure

Synthesis_Workflow Start 1. Hydrazone Formation (Hydrazine + Pyruvic Acid in Ethanol) Indolization 2. Indolization/Decarboxylation (Addition of PPA, Heat) Start->Indolization Workup 3. Work-up (Quench with Ice, Neutralize, Extract) Indolization->Workup Purification 4. Purification (Column Chromatography) Workup->Purification FinalProduct 5. Final Product (4-Fluoro-7-methoxy-1H-indole) Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 4-fluoro-7-methoxy-1H-indole.

Step 1: Hydrazone Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq).

  • Add absolute ethanol (approx. 20 mL per gram of hydrazine hydrochloride).

  • Stir the suspension and add pyruvic acid (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • Rationale: This step forms the crucial phenylhydrazone intermediate. Ethanol is a suitable solvent for this condensation reaction. Heating ensures the reaction proceeds to completion in a reasonable timeframe.

Step 2: Indolization and Decarboxylation

  • Allow the reaction mixture to cool slightly, then carefully add polyphosphoric acid (PPA) in portions (a sufficient quantity to ensure the mixture remains stirrable).

    • Caution: The addition of PPA can be exothermic.

  • Heat the resulting mixture to 100-120°C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.

    • Rationale: PPA serves as both the acidic catalyst and the reaction medium.[9] The high temperature facilitates the[10][10]-sigmatropic rearrangement, cyclization, and subsequent decarboxylation of the intermediate indole-2-carboxylic acid.

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully and slowly pour the viscous reaction mixture onto crushed ice in a large beaker with stirring.

  • Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing the polarity).

  • Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to yield 4-fluoro-7-methoxy-1H-indole as a solid.

Data and Expected Outcomes

The choice of acid catalyst is critical and can significantly affect the reaction outcome.[10][11] While PPA is effective, other catalysts can also be employed.[7]

Parameter Condition Rationale/Comment
Starting Hydrazine (5-Fluoro-2-methoxyphenyl)hydrazine HClProvides the core structure for the final product.
Carbonyl Partner Pyruvic AcidLeads to an indole unsubstituted at the C2-position after decarboxylation.
Catalyst Polyphosphoric Acid (PPA)Acts as both catalyst and solvent; promotes efficient cyclization.[9]
Zinc Chloride (ZnCl₂)A common Lewis acid catalyst for this reaction.[8][9] May require a higher boiling solvent.
Sulfuric or Hydrochloric AcidBrønsted acids that are also effective catalysts.[1]
Temperature 100-120°CSufficient thermal energy is required for the key rearrangement step.
Typical Yield 60-80%Yields can vary based on reaction scale and purification efficiency.
Appearance White to off-white solidThe expected appearance of the purified product.

Table 1. Summary of Typical Reaction Parameters.

Analysis Expected Data for 4-Fluoro-7-methoxy-1H-indole
¹H NMR Peaks corresponding to aromatic protons, the N-H proton, the C2 and C3 protons, and the methoxy group protons.
¹⁹F NMR A singlet or multiplet in the typical range for an aryl fluoride, showing coupling to adjacent protons.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of C₉H₈FNO.

Table 2. Expected Analytical Data for the Product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete hydrazone formation.Ensure the starting materials are pure. Increase reflux time for hydrazone formation.
Insufficiently acidic conditions or inactive catalyst.Use fresh PPA or a different acid catalyst (e.g., ZnCl₂, H₂SO₄).[10]
Reaction temperature is too low.Ensure the internal temperature reaches the target of 100-120°C.
Formation of Multiple Products Use of an unsymmetrical ketone as the starting material.This can lead to regioisomers.[11] Purify carefully by column chromatography.
Side reactions due to excessive heat or reaction time.Monitor the reaction closely by TLC and stop when the starting material is consumed.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider recrystallization.
Tarry, insoluble material formed.This can result from overheating. Ensure careful temperature control. During work-up, ensure complete neutralization.

References

  • Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-452. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Pharmaffiliates. (2025). The Role of Fluorinated Indoles in Pharmaceutical Synthesis. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • RSC Publishing. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

  • ACS Publications. (2024). Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • MDPI. (2020). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ChemContract Research. (2026). 2-Fluoro-5-methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]

  • ResearchGate. (2018). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

  • ACS Publications. (2023). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Retrieved from [Link]

  • PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • ACS Publications. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Retrieved from [Link]

  • PMC. (2016). Enantioseparation and Racemization of 3-Fluorooxindoles. Retrieved from [Link]

  • PMC. (2017). Recent advances in the synthesis of fluorinated hydrazones. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of Methoxyphenylhydrazine.
  • Google Patents. (n.d.). 5-fluoroindole-2-one preparation method.
  • ResearchGate. (n.d.). Normalized emission spectra of compounds 4 and 7 in CH 2 Cl 2 . Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting information. Retrieved from [Link]

  • PubMed. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Retrieved from [Link]

  • The Journal of Histochemistry and Cytochemistry. (2000). Seven-color Fluorescence Imaging of Tissue Samples Based on Fourier Spectroscopy and Singular Value Decomposition. Retrieved from [Link]

  • MDPI. (2018). Imaging and Spectroscopy of Natural Fluorophores in Pine Needles. Retrieved from [Link]

Sources

Application

Application Note: (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride in Pharmaceutical Drug Discovery

Executive Summary (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS: 1260790-31-5) is a versatile, bifunctional building block extensively utilized in modern medicinal chemistry. As a substituted phenylhydrazine, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS: 1260790-31-5) is a versatile, bifunctional building block extensively utilized in modern medicinal chemistry. As a substituted phenylhydrazine, it serves as a critical precursor for the synthesis of complex nitrogen-containing heterocycles—most notably indoles and pyrazoles—via the Fischer Indole Synthesis and related condensation reactions[1]. This application note details the mechanistic rationale behind its structural features, outlines field-proven protocols for synthesizing key pharmaceutical intermediates, and provides self-validating workflows to ensure high-yield synthesis.

Mechanistic Rationale for the 5-Fluoro-2-Methoxy Substitution

In rational drug design, the incorporation of the 5-fluoro-2-methoxy phenyl ring substitution is highly deliberate, providing distinct physicochemical and pharmacokinetic advantages:

  • Fluorine at C5: The highly electronegative fluorine atom increases the metabolic stability of the resulting heterocycle by blocking cytochrome P450-mediated oxidation at that specific position. Furthermore, it modulates the pKa of adjacent functional groups and increases overall lipophilicity, which can significantly enhance cellular permeability[2].

  • Methoxy at C2: The methoxy group acts as a potent hydrogen bond acceptor, facilitating critical interactions with target protein backbones. Sterically, it adds bulk that can restrict the rotational freedom of the molecule, effectively locking the pharmacophore into its bioactive conformation[2].

Key Applications in Medicinal Chemistry

Metallo-β-Lactamase (MBL) Inhibitors

The escalation of multidrug-resistant bacterial infections has necessitated the urgent development of MBL inhibitors. (5-Fluoro-2-methoxyphenyl)hydrazine is a vital starting material for synthesizing conformationally constrained dihydro benzo-indole (dBI) derivatives. Research demonstrates that the 5-fluoro-2-methoxy indole core significantly enhances inhibitory efficacy against critical resistance enzymes (such as NDM-1, IMP-1, and VIM-1) by optimizing the partition coefficient (C log P) and improving binding affinity within the metalloenzyme active site[2].

Tankyrase Inhibitors for Oncology

Tankyrases (PARP-5a and PARP-5b) are emerging therapeutic targets for suppressing metastasis in various cancers, including colorectal and ovarian carcinomas. (5-Fluoro-2-methoxyphenyl)hydrazine is utilized in the synthesis of novel 2-(piperidin-1-yl)pyrimidin-4(3H)-ones featuring a unique spiro structure. The hydrazine undergoes condensation and subsequent cyclization with complex ketones to form the spiro-fused indole/pyrazole pharmacophore essential for potent tankyrase inhibition[3].

Visualizations of Mechanisms and Workflows

FischerMechanism A Hydrazine HCl + Ketone B Arylhydrazone A->B Condensation C Ene-hydrazine Tautomer B->C Acid/Heat D [3,3]-Sigmatropic Rearrangement C->D Protonation E Diimine Intermediate D->E C-C Bond Formation F Cyclic Aminal E->F Cyclization G Indole Derivative (- NH3) F->G Aromatization

Mechanism of Fischer Indole Synthesis utilizing (5-Fluoro-2-methoxyphenyl)hydrazine.

Workflow Step1 1. Reagent Preparation Dissolve Hydrazine in CHCl3 Step2 2. Ketone Addition Stir at RT for 10 min Step1->Step2 Step3 3. Acid Catalysis Dropwise addition of TFA Step2->Step3 Step4 4. Thermal Cyclization Heat to 50°C for 2 hours Step3->Step4 Step5 5. Workup & Isolation Neutralize with NaHCO3, Extract Step4->Step5

Workflow for the synthesis of spiro-intermediates in tankyrase inhibitor development.

Experimental Protocols

Protocol 1: General Fischer Indole Synthesis of 5-Fluoro-2-methoxyindoles

Objective: To synthesize substituted 5-fluoro-2-methoxyindoles via acid-catalyzed [3,3]-sigmatropic rearrangement[1]. Self-Validating Principle: The reaction progresses through a distinct hydrazone intermediate. By isolating or confirming the hydrazone via LC-MS before triggering the thermal cyclization, researchers can decouple condensation failures from rearrangement failures, ensuring a highly controlled, self-validating workflow.

Step-by-Step Methodology:

  • Hydrazone Formation: Suspend (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and the target ketone (1.05 eq) in glacial acetic acid to achieve a 0.5 M concentration.

  • Initial Condensation: Stir the mixture at room temperature for 2 hours.

    • Causality: Acetic acid acts as both the solvent and a mild acid catalyst, perfectly suited for driving the initial condensation without prematurely triggering side reactions[4].

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in acetonitrile (MeCN), and analyze via LC-MS. Confirm the disappearance of the hydrazine starting material (m/z 157.07 [M+H]+ for the free base) and the appearance of the target hydrazone mass. Do not proceed to step 4 until >95% conversion is observed.

  • Cyclization: Once the hydrazone is confirmed, add a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂, 1.5 eq) and heat the solution to 90°C–110°C for 4–6 hours.

    • Causality: Elevated temperatures and stronger acid catalysis are strictly required to drive the tautomerization to the ene-hydrazine and force the high-energy [3,3]-sigmatropic rearrangement[4].

  • Workup: Cool the reaction to room temperature, pour over crushed ice, and meticulously neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Synthesis of Spiro-Pyrimidinone Intermediates (Tankyrase Inhibitors)

Objective: To synthesize spiro-fused intermediates using trifluoroacetic acid (TFA) catalysis, adapted from established patent literature[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the free-based (5-fluoro-2-methoxyphenyl)hydrazine (5.27 g) in anhydrous chloroform (100 mL) at room temperature[3].

  • Condensation: Add the spiro-ketone precursor (1.0 eq) and stir for 10 minutes.

    • Causality: Chloroform provides a highly solubilizing, non-nucleophilic environment, preventing unwanted solvolysis or side reactions before the acid catalyst is introduced.

  • Acid Addition: Dropwise add trifluoroacetic acid (TFA, 7.75 mL)[3].

    • Causality: TFA is a strong organic acid that provides the precise level of protonation required for the sigmatropic rearrangement. Unlike harsh mineral acids (e.g., H₂SO₄), TFA minimizes the risk of oxidative degradation of the electron-rich methoxy-substituted aromatic ring.

  • Heating: Heat the reaction mixture to 50°C and stir continuously for 2 hours to allow the cyclization to proceed to completion[3].

  • Quenching & Extraction: Cool the solution to room temperature. Render the mixture basic by the careful dropwise addition of saturated aqueous sodium bicarbonate (120 mL)[3]. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude spiro-intermediate.

Quantitative Data & Reaction Optimization

Table 1: Reaction Condition Optimization for (5-Fluoro-2-methoxyphenyl)hydrazine Cyclizations

Target PharmacophoreCatalyst / AcidSolventTemp (°C)Time (h)Typical YieldPrimary Application
Substituted Indole Glacial AcOH / ZnCl₂Acetic Acid90 - 1104 - 665 - 80%Antibacterial / MBL Inhibitors
Spiro-Indole/Pyrazole Trifluoroacetic Acid (TFA)Chloroform50270 - 85%Tankyrase Inhibitors (Oncology)
Pyrazolone Triethylamine (Base)EthanolReflux (78)3 - 575 - 90%Analgesics / Anti-inflammatory

Note: Pyrazolone synthesis deliberately utilizes basic or neutral conditions to favor condensation with β-keto esters without triggering the Fischer rearrangement pathway.

References

  • 2-(piperidin-1-yl)-pyrimidin-4(3h)
  • Discovery of Conformationally Constrained Dihydro Benzo-Indole Derivatives as Metallo-β-Lactamase Inhibitors to Tackle Multidrug-Resistant Bacterial Infections Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fischer Indole Synthesis Source: Wikipedia URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Optimal Reaction Conditions for (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride Condensation

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on optimizing the condensation reaction of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on optimizing the condensation reaction of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. This versatile building block is a critical precursor for synthesizing fluorinated indole scaffolds, which are prominent in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, primarily the Fischer indole synthesis, to explain the rationale behind protocol choices. Detailed, field-proven protocols for both one-pot and two-step syntheses are provided, alongside a troubleshooting guide to address common experimental challenges.

Introduction: The Strategic Importance of Fluorinated Indoles

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a key intermediate in the synthesis of a wide range of heterocyclic compounds. Its most notable application is in the construction of indole rings via the Fischer indole synthesis, a reliable and historic reaction for creating this essential scaffold.[1][2] The indole nucleus is a privileged structure in drug discovery, appearing in numerous pharmaceuticals with diverse therapeutic applications, including anti-migraine drugs of the triptan class and nonsteroidal anti-inflammatory drugs like Indomethacin.[3][4]

The strategic incorporation of a fluorine atom, as in the title compound, is a widely used strategy in medicinal chemistry to enhance crucial drug-like properties such as metabolic stability, binding affinity, and overall pharmacokinetic profile.[5] This guide focuses on the initial and critical step: the condensation of the hydrazine with a carbonyl compound (aldehyde or ketone) to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the final indole product. Understanding and controlling this condensation is paramount to achieving high yields and purity in the final indole derivative.

Mechanistic Insight: The "Why" Behind the Fischer Indole Synthesis

The overall transformation, known as the Fischer indole synthesis, is an acid-catalyzed reaction that converts a phenylhydrazine and a carbonyl compound into an indole.[1][2] The process can be dissected into several key mechanistic steps, which informs our choice of reagents and conditions.

  • Hydrazone Formation (The Condensation Step): The reaction begins with the acid-catalyzed condensation of (5-Fluoro-2-methoxyphenyl)hydrazine with an aldehyde or ketone. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.[6] This is a reversible step, and removal of the water byproduct can drive the equilibrium toward the hydrazone product.

  • Tautomerization: The resulting phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This is a crucial step that sets the stage for the key bond-forming event.[1][2]

  • [7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, cyclic[7][7]-sigmatropic rearrangement (analogous to a Cope rearrangement). This is typically the rate-determining step and results in the formation of a di-imine intermediate.[1][8]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically favorable aromatic indole ring.[1][2]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[1][4]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Rearrangement & Cyclization cluster_3 Step 4: Elimination Hydrazine (5-Fluoro-2-methoxyphenyl)hydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone + Carbonyl - H₂O (Acid Catalyst) Ketone Aldehyde/Ketone Ketone->Hydrazone Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Aromatization & Cyclization Indole Indole Product Aminal->Indole - NH₃ (Acid Catalyst)

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Optimizing Reaction Parameters: A Causal Analysis

The success of the condensation and subsequent indolization hinges on the careful control of several key parameters.

  • Acid Catalysis: The choice of acid is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can catalyze the reaction.[1][3]

    • Causality: For the initial hydrazone formation, a catalytic amount of a weak acid like glacial acetic acid is often sufficient to activate the carbonyl without deactivating the hydrazine nucleophile.[6] For the subsequent, more demanding cyclization step, stronger acids like polyphosphoric acid (PPA) or Lewis acids are frequently employed to drive the reaction to completion.[7] The optimal pH for hydrazone formation is typically mildly acidic, around 4-5.[6]

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the reaction.

    • Causality: Protic polar solvents like ethanol and methanol are common choices. They are effective at dissolving the hydrazine hydrochloride salt and the carbonyl partner.[6] Refluxing in ethanol (approx. 78°C) provides sufficient thermal energy for many condensations.[6] In some cases, higher boiling point solvents or even solvent-free conditions may be used for the indolization step.[6] Solvent polarity can significantly influence reaction rates and equilibrium position.[9][10]

  • Temperature Control:

    • Causality: The initial condensation to form the hydrazone can often be achieved at room temperature or with gentle heating (e.g., 60-80°C).[6][11] The subsequent cyclization to the indole almost always requires elevated temperatures to overcome the activation energy of the[7][7]-sigmatropic rearrangement.[12]

  • Stoichiometry:

    • Causality: While a 1:1 molar ratio of hydrazine to carbonyl is theoretically required, slight adjustments can optimize the outcome. Using a slight excess of the hydrazine (e.g., 1.1 equivalents) can help drive the condensation to completion and minimize the formation of azine side-products, which can occur if the carbonyl compound is in excess.[6]

Experimental Protocols

Safety First: Hydrazine derivatives may be toxic. Always handle (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Protocol 1: One-Pot Fischer Indole Synthesis

This protocol is efficient for carbonyl partners that readily form stable hydrazones and cyclize under the same conditions.

Materials & Reagents:

  • (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.05 eq)

  • Acid Catalyst (e.g., Polyphosphoric Acid (PPA), or ZnCl₂)

  • Solvent (e.g., Acetic Acid, Ethanol, or Toluene)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Extraction and purification solvents (e.g., Ethyl Acetate, Hexane, Saturated NaHCO₃ solution)

Procedure:

  • To a round-bottom flask, add (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and the chosen solvent (e.g., glacial acetic acid).

  • Add the aldehyde or ketone (1.05 eq) to the mixture.

  • If using a catalyst other than acetic acid (e.g., ZnCl₂), add it at this stage.

  • Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent and reactants) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-24 hours).[6]

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indole.

Protocol 2: Two-Step Synthesis (Isolation of Hydrazone Intermediate)

This method is preferable when the hydrazone is particularly stable or when a cleaner indolization is desired.

Step A: Hydrazone Formation

  • Dissolve (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.[6]

  • Add the aldehyde or ketone (1.0 eq) dropwise with stirring.

  • Stir the mixture at room temperature or heat to reflux (e.g., 78°C) for 1-4 hours.[13] Monitor by TLC for the disappearance of the starting materials.

  • Cool the mixture in an ice bath. The hydrazone product will often precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be used in the next step without further purification if purity is high.

Step B: Indolization (Cyclization)

  • Add the isolated (5-Fluoro-2-methoxyphenyl)hydrazone (1.0 eq) to a flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol.[13]

  • Heat the mixture to a high temperature (e.g., 100-160°C) with stirring for 1-5 hours.

  • Follow the work-up and purification steps (6-10) as described in Protocol 1.

Experimental_Workflow Figure 2: Experimental Workflow Comparison cluster_one_pot Protocol 1: One-Pot Synthesis cluster_two_step Protocol 2: Two-Step Synthesis p1_start Combine Hydrazine, Carbonyl, Solvent, Catalyst p1_reflux Heat to Reflux (2-24h) p1_start->p1_reflux p1_workup Work-up & Neutralization p1_reflux->p1_workup p1_purify Purification p1_workup->p1_purify p1_product Final Indole Product p1_purify->p1_product p2_stepA_start Step A: Combine Hydrazine, Carbonyl, EtOH, cat. Acid p2_stepA_react React (RT or Reflux) (1-4h) p2_stepA_start->p2_stepA_react p2_stepA_isolate Isolate Hydrazone Intermediate p2_stepA_react->p2_stepA_isolate p2_stepB_start Step B: Add Hydrazone to Strong Acid Catalyst p2_stepA_isolate->p2_stepB_start p2_stepB_heat Heat to High Temp (1-5h) p2_stepB_start->p2_stepB_heat p2_stepB_workup Work-up & Neutralization p2_stepB_heat->p2_stepB_workup p2_stepB_purify Purification p2_stepB_workup->p2_stepB_purify p2_product Final Indole Product p2_stepB_purify->p2_product

Caption: Figure 2: Experimental Workflow Comparison.

Data Summary and Troubleshooting

The optimal conditions are highly dependent on the specific carbonyl substrate used. The following table provides a general guideline for optimizing the reaction.

ParameterConditionRationale & Causality
Reactant Ratio 1.0 eq Hydrazine : 1.05-1.1 eq CarbonylA slight excess of the carbonyl partner can drive the initial condensation. For the one-pot synthesis, a slight excess of the hydrazine may be preferred to minimize azine formation.[6]
Catalyst Hydrazone Formation: Acetic Acid (cat.) Indolization: PPA, ZnCl₂, H₂SO₄, p-TsOHMild acid for initial condensation avoids deactivating the hydrazine nucleophile.[6] Stronger Brønsted or Lewis acids are required for the high-energy cyclization step.[1][7]
Solvent Ethanol, Acetic Acid, TolueneEthanol is a good general-purpose solvent for hydrazone formation.[6] Acetic acid can serve as both solvent and catalyst. Toluene with a Dean-Stark trap can be used to remove water and drive the condensation equilibrium.[14]
Temperature Hydrazone Formation: 25-80°C Indolization: 80-160°CCondensation is often facile at lower temperatures.[6] Indolization requires significant thermal energy for the sigmatropic rearrangement.[12]
Reaction Time 2 - 24 hoursHighly substrate-dependent. Reaction progress should always be monitored (e.g., by TLC) to determine the optimal time.[6]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently acidic conditions. 2. Reaction temperature too low. 3. Deactivated carbonyl (sterically hindered ketone). 4. Degraded hydrazine reagent.1. Add a catalytic amount of acetic acid for hydrazone formation. Use a stronger acid for indolization.[6] 2. Increase temperature; refluxing in ethanol is a good starting point.[6] 3. Use a more reactive carbonyl or harsher conditions (stronger acid, higher temperature). 4. Use fresh hydrazine hydrochloride.
Formation of Side Products 1. Azine formation from excess carbonyl. 2. Decomposition at high temperatures.1. Use a slight excess of the hydrazine reagent (1.1 eq).[6] 2. Lower the reaction temperature and/or try a different acid catalyst (e.g., switch from PPA to ZnCl₂).
Incomplete Cyclization 1. Acid catalyst is too weak. 2. Insufficient heat or reaction time.1. Switch to a stronger acid catalyst like PPA or Eaton's reagent. 2. Increase the reaction temperature and/or extend the reaction time, monitoring by TLC.
Oily Product / Difficulty Crystallizing 1. Presence of unreacted starting materials or impurities. 2. Incorrect solvent for recrystallization.1. Purify the crude product using column chromatography. 2. Try recrystallizing from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane).

References

  • Fischer indole synthesis - Wikipedia. [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. [Link]

  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. [Link]

  • Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. - SciSpace. [Link]

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation - OrgoSolver. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega - ACS Publications. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry. [Link]

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles - TSI Journals. [Link]

  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. [Link]

  • (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE - Organic Syntheses. [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [Link]

  • [Named Reaction #5]: Fischer Indole Synthesis : r/chemistry - Reddit. [Link]

  • Fischer indole synthesis in DMSO/AcOH/H 2 O under continuous flow conditions - J-STAGE. [Link]

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Laboratory Synthesis of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS No. 1260790-31-5), a key intermediate in pharmaceutical and ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS No. 1260790-31-5), a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on a robust two-step, one-pot procedure involving the diazotization of 5-Fluoro-2-methoxyaniline followed by an in situ reduction of the resulting diazonium salt using tin(II) chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, safety protocols, and practical considerations to ensure a successful and safe synthesis.

Introduction

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a valuable substituted arylhydrazine building block. The hydrazine moiety is a critical pharmacophore and a versatile functional group for constructing heterocyclic systems, such as indoles (via Fischer indole synthesis) and pyrazoles, which are prevalent in many biologically active compounds.[1] The presence of fluoro and methoxy substituents on the aromatic ring provides specific steric and electronic properties that are often exploited to modulate the pharmacological profile of target molecules.

The synthesis of arylhydrazines from their corresponding anilines is a cornerstone transformation in organic chemistry. The most common and reliable method involves the conversion of a primary aromatic amine into a diazonium salt, which is then reduced to the desired hydrazine.[2][] This application note details a well-established protocol using sodium nitrite for diazotization and stannous (tin(II)) chloride for the subsequent reduction, a method noted for its efficiency and reliability.[4][5]

Chemical Principles and Rationale

The overall synthesis proceeds in two distinct mechanistic stages within a single reaction vessel. Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring safety.

Step 1: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[] In the presence of a strong mineral acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

The lone pair of electrons on the nitrogen atom of the starting material, 5-Fluoro-2-methoxyaniline, attacks the nitrosonium ion. Following a series of proton transfers and the elimination of water, the stable aryl diazonium salt, 5-fluoro-2-methoxybenzenediazonium chloride, is formed.

Key Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures, releasing nitrogen gas and generating highly reactive aryl cations or radicals.[6] Maintaining a low temperature ensures the stability of the diazonium intermediate for the subsequent reduction step.

  • Strong Acidic Medium (HCl): A surplus of strong acid is necessary to generate the nitrous acid and subsequently the nitrosonium ion, as well as to stabilize the resulting diazonium salt.[2]

Step 2: Reduction with Tin(II) Chloride

The diazonium salt is a versatile intermediate that can be readily reduced to the corresponding hydrazine. Tin(II) chloride (SnCl₂) is an effective and widely used reducing agent for this purpose.[4][7] In the acidic environment, SnCl₂ donates electrons to the diazonium salt, reducing the N≡N triple bond. In this process, tin(II) is oxidized to tin(IV).

The overall reaction is: Ar-N₂⁺Cl⁻ + 2 SnCl₂ + 4 HCl → Ar-NHNH₃⁺Cl⁻ + 2 SnCl₄

The desired product, (5-Fluoro-2-methoxyphenyl)hydrazine, is formed as its hydrochloride salt, which is often sparingly soluble in the cold, concentrated acidic reaction medium, facilitating its isolation via filtration.[8]

Reaction Mechanism Overview

Synthesis_Mechanism Figure 1: Overall Reaction Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Aniline 5-Fluoro-2-methoxyaniline Diazonium 5-Fluoro-2-methoxybenzene- diazonium chloride Aniline->Diazonium NaNO₂, HCl 0-5 °C Hydrazine (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (Final Product) Diazonium->Hydrazine SnCl₂·2H₂O, conc. HCl Diazonium_ref Diazonium Intermediate

Caption: Figure 1: Overall Reaction Mechanism.

Materials and Equipment

Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Molar Eq.
5-Fluoro-2-methoxyaniline1978-39-8141.1410.0 g1.0
Concentrated Hydrochloric Acid (~37%)7647-01-036.46~80 mL-
Sodium Nitrite (NaNO₂)7632-00-069.005.3 g1.08
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6540.5 g2.5
Deionized Water7732-18-518.02As needed-
Methanol (for washing)67-56-132.04As needed-
Diethyl Ether (for washing)60-29-774.12As needed-
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer and adapter

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven or desiccator

Experimental Protocol

Experimental Workflow

Workflow Figure 2: Step-by-Step Experimental Workflow start Start | Prepare Reagents & Glassware step1 Step 1: Aniline Dissolution Dissolve 5-Fluoro-2-methoxyaniline in conc. HCl. Cool to 0-5 °C in ice-salt bath. start->step1 step2 step2 step1->step2 step3 Step 3: Reduction Prepare SnCl₂ solution in conc. HCl. Add SnCl₂ solution dropwise to the cold diazonium salt solution. step2->step3 step4 Step 4: Reaction & Precipitation Stir mixture at room temperature for 2-3 hours. Cool mixture in an ice bath to maximize precipitation. step3->step4 step5 Step 5: Isolation Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol and then diethyl ether. step4->step5 step6 Step 6: Drying & Characterization Dry the product under vacuum. Characterize by NMR, IR, and melting point. step5->step6 end End | Store Product step6->end

Caption: Figure 2: Step-by-Step Experimental Workflow.

1. Preparation of the Aniline Solution:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 40 mL of concentrated hydrochloric acid.

  • While stirring, slowly add 10.0 g (70.8 mmol) of 5-Fluoro-2-methoxyaniline. The hydrochloride salt may precipitate.

  • Add 40 mL of deionized water to the mixture.

  • Cool the flask in an ice-salt bath until the internal temperature reaches 0–5 °C.

2. Diazotization:

  • In a separate beaker, dissolve 5.3 g (76.5 mmol, 1.08 eq.) of sodium nitrite in 20 mL of cold deionized water.

  • Fill a dropping funnel with the sodium nitrite solution.

  • Add the sodium nitrite solution dropwise to the vigorously stirred aniline suspension over 30-40 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight rise in temperature indicates the reaction is proceeding too quickly.

  • After the addition is complete, continue to stir the resulting pale-yellow solution of the diazonium salt at 0–5 °C for an additional 30 minutes.

3. Reduction to Hydrazine Hydrochloride:

  • In a beaker, dissolve 40.5 g (179.5 mmol, 2.5 eq.) of tin(II) chloride dihydrate in 40 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve a clear solution. Cool this solution back down in an ice bath before proceeding.

  • Add the cold tin(II) chloride solution dropwise to the stirred diazonium salt solution. The rate of addition should be controlled to keep the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for 2-3 hours at room temperature. A precipitate of the product should form.

4. Isolation and Purification:

  • Cool the reaction slurry in an ice bath for 30 minutes to ensure maximum precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with small portions of cold methanol and then cold diethyl ether to remove residual acid and impurities.

  • Dry the white to off-white solid product in a vacuum oven at 40-50 °C or in a vacuum desiccator to a constant weight.

Expected Yield: 75-85%. Appearance: White to off-white crystalline solid.

Safety and Handling Precautions

This synthesis involves several hazardous materials and requires strict adherence to safety protocols. The entire procedure must be conducted in a well-ventilated chemical fume hood.

  • 5-Fluoro-2-methoxyaniline: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[9] Avoid inhalation and contact with skin and eyes.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate acid-resistant gloves and eye protection.

  • Sodium Nitrite: Strong oxidizer and highly toxic if swallowed.[10][11] Keep away from combustible materials. Ingestion can lead to methemoglobinemia.

  • Tin(II) Chloride (Stannous Chloride): Corrosive. Causes severe skin burns and eye damage.[12][13] Harmful if swallowed. Wear appropriate personal protective equipment (PPE).

  • Aryl Diazonium Salts (Intermediate): Potentially explosive, especially when isolated and dry.[6] The in situ nature of this protocol minimizes this risk, but the low-temperature requirement must be strictly followed to prevent uncontrolled decomposition.

  • Hydrazine Derivatives (Product): Hydrazines as a class can be toxic and are potential sensitizers.[1] Handle the final product with care, using gloves and a dust mask.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A laboratory coat.

Characterization

The identity and purity of the synthesized (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and proton environment.

  • ¹³C NMR & ¹⁹F NMR: To further confirm the structure and the presence of the fluorine atom.

  • Melting Point: Compare with literature values.

  • FT-IR: To identify characteristic functional group vibrations (N-H, C-F, C-O, etc.).

Troubleshooting

ProblemPossible CauseSolution
Temperature rises above 5 °C during diazotizationToo rapid addition of NaNO₂ solution.Immediately slow down or stop the addition. Add more ice/salt to the cooling bath. Proceed only when the temperature is back in range.
Dark, tarry byproduct formationReaction temperature was too high; diazonium salt decomposition.Ensure strict temperature control. The reaction should be repeated with slower addition rates and more efficient cooling.
Low or no product precipitationProduct is soluble in the reaction medium; insufficient reaction time.Increase stirring time at room temperature. Try adding a non-polar co-solvent or further cooling to induce precipitation. Concentrate the filtrate under reduced pressure.
Product is highly coloredImpurities from side reactions.Wash the crude product thoroughly on the filter. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/ether).

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(II)chloride dihydrate. Retrieved from [Link]

  • LPS. (2025). Safety Data Sheet (SDS) Tin(II) Chloride Solution. Retrieved from [Link]

  • Chemtrade Logistics Inc. (2025). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet sodium nitrite. Retrieved from [Link]

  • Trace Sciences International. (n.d.). Tin(II) chloride Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]

  • Georg Thieme Verlag. (2006).
  • Gattermann, L., & Wieland, H. (1932). Laboratory Methods of Organic Chemistry. The Macmillan Company. (Note: This is a classic reference, specific modern protocols are adapted from such foundational work, like those found in Organic Syntheses).
  • chemeurope.com. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Hudlicky, M. (1984). Reductions in Organic Chemistry. John Wiley & Sons.
  • Google Patents. (2019). US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • ChemContract Research. (2026). 5-Chloro-2-methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Synthesis of 4-Fluoro-7-methoxyindole Scaffolds using (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary & Chemical Profile (5-Fluoro-2-methoxyphenyl)hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Chemical Profile

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a highly specialized, bifunctional chemical building block primarily utilized for the construction of sterically and electronically unique indole scaffolds. The strategic placement of a fluorine atom and a methoxy group on an indole core is a proven tactic in modern drug design to modulate lipophilicity, block metabolic liability sites, and enhance target binding affinity (e.g., in the development of SARS-CoV-2 Mpro inhibitors and various kinase inhibitors)[1].

Physicochemical Properties
PropertySpecification
Chemical Name (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride
CAS Number 1260790-31-5
Molecular Formula C₇H₁₀ClFN₂O
Molecular Weight 192.62 g/mol
Appearance Off-white to pale brown crystalline powder
Storage Conditions 2-8°C, inert atmosphere (hygroscopic and oxidation-sensitive)

Mechanistic Rationale & Structural Advantages

The primary application of this building block is in the Fischer Indole Synthesis (FIS) . While the FIS is one of the oldest and most robust methods for indole construction [2], the use of meta-substituted phenylhydrazines typically yields an undesirable mixture of 4- and 6-substituted indoles due to competing cyclization pathways.

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride circumvents this issue entirely through structural pre-organization:

  • Absolute Regioselectivity: The hydrazine moiety is located at C1. The ortho positions available for the critical [3,3]-sigmatropic rearrangement are C2 and C6. Because the C2 position is covalently blocked by the methoxy group, cyclization is forced exclusively to the C6 position.

  • Predictable Scaffold Generation: This forced regiochemistry guarantees that the resulting product is a 4-fluoro-7-methoxyindole derivative, eliminating the need for complex, yield-destroying chromatographic separations of regioisomers.

  • Electronic Push-Pull Dynamics: The electron-donating methoxy group at the C2 position of the phenyl ring increases the electron density of the aromatic system, accelerating the electrophilic cyclization step. Conversely, the fluorine atom provides metabolic stability to the final indole core.

Mechanism A 5-Fluoro-2-methoxyphenylhydrazine + Ketone B Arylhydrazone Intermediate A->B Condensation (-H₂O) C Ene-hydrazine Tautomer B->C Acid Catalysis (H⁺) D [3,3]-Sigmatropic Rearrangement (Forced at C6 due to C2-OMe) C->D Heat (Rate-Limiting) E Diimine Intermediate D->E C-C Bond Formation F Cyclic Aminal E->F Intramolecular Cyclization G 4-Fluoro-7-methoxyindole Derivative (-NH3) F->G Rearomatization

Figure 1: Mechanistic pathway of the regioselective Fischer Indole Synthesis.

Experimental Workflow & Self-Validating Protocol

The following protocol details the synthesis of a tetrahydro-γ-carboline scaffold by reacting the title compound with 1-Boc-4-piperidone. This specific reaction is highly relevant for generating CNS-active libraries.

Causality of Experimental Choices:
  • Two-Step "One-Pot" Approach: Hydrazone formation is conducted at room temperature before applying high heat. Heating the hydrazine directly with acid before the hydrazone forms leads to rapid thermal degradation of the hydrazine salt.

  • Solvent/Catalyst System: Toluene with p-Toluenesulfonic acid (p-TsOH) is utilized alongside a Dean-Stark trap. The continuous removal of water drives the equilibrium of the final aminal elimination step, preventing reaction stalling.

Workflow A 1. Reagent Prep Equimolar Ratio B 2. Hydrazone Formation EtOH, RT, 2h A->B C 3. IPC Check Confirm Hydrazone B->C D 4. Cyclization p-TsOH, Toluene, 110°C C->D If >95% conversion E 5. Workup NaHCO3 Quench D->E F 6. Pure Scaffold E->F

Figure 2: Experimental workflow incorporating In-Process Control (IPC) validation.

Step-by-Step Methodology

Reagents Required:

  • (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq, 10 mmol, 1.93 g)

  • 1-Boc-4-piperidone (1.05 eq, 10.5 mmol, 2.09 g)

  • p-Toluenesulfonic acid monohydrate (1.2 eq, 12 mmol, 2.28 g)

  • Anhydrous Ethanol (20 mL)

  • Toluene (50 mL)

Procedure:

  • Hydrazone Formation: Suspend (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride and 1-Boc-4-piperidone in 20 mL of anhydrous ethanol under an inert N₂ atmosphere. Stir at 25°C for 2 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Causality: You must confirm the disappearance of the hydrazine peak (M+H = 157 for the free base) and the appearance of the hydrazone mass before proceeding. Proceeding prematurely will result in oxidation of the unreacted hydrazine.

  • Solvent Exchange: Once hydrazone formation is confirmed (>95%), evaporate the ethanol under reduced pressure.

  • Cyclization: Redissolve the crude hydrazone in 50 mL of toluene. Add p-TsOH·H₂O. Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Thermal Rearrangement: Heat the mixture to a vigorous reflux (110°C internal temperature) for 4–6 hours. Water will collect in the Dean-Stark trap.

  • Self-Validation (IPC 2): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The intermediate hydrazone spot should completely convert to a lower-Rf, UV-active indole spot.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and quench slowly with saturated aqueous NaHCO₃ (50 mL) to neutralize the p-TsOH. Extract the aqueous layer with EtOAc (2 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to yield the pure tert-butyl 8-fluoro-5-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate.

Quantitative Data: Optimization of Cyclization Conditions

To demonstrate the necessity of the selected protocol, the table below summarizes the optimization data for the cyclization of the (5-Fluoro-2-methoxyphenyl)hydrazone intermediate.

EntryCatalyst (Eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1HCl (conc., 2.0)Ethanol781242%Incomplete cyclization; partial Boc-deprotection.
2ZnCl₂ (2.0)Acetic Acid90855%Sluggish rearrangement; difficult aqueous workup.
3p-TsOH (0.2)Toluene1101861%Catalytic acid insufficient for basic piperidine nitrogen.
4 p-TsOH (1.2) Toluene 110 5 88% Optimal. Dean-Stark removes H₂O, driving elimination.
5Eaton's ReagentNeat50215%Extensive decomposition and charring of the methoxy ring.

Data Interpretation: Stoichiometric p-TsOH is required because the basic nitrogen of the piperidone ring (even if partially shielded by Boc, which can be sensitive) or the liberated ammonia sequesters the acid. Toluene allows for the necessary thermal energy to overcome the high activation barrier of the [3,3]-sigmatropic rearrangement while enabling water removal.

Industrial Scalability Note

For drug development professionals requiring multi-gram to kilogram scale-up, the batch synthesis of the starting hydrazine itself can be hazardous due to the instability of diazonium intermediates. Recent advancements have demonstrated that substituted phenylhydrazine salts, explicitly including (5-fluoro-2-methoxyphenyl)hydrazine hydrochloride, can be synthesized safely and with high purity (>98%) utilizing continuous flow microreactor technologies [3]. When sourcing this building block for large-scale API manufacturing, verifying that the supplier utilizes continuous flow diazotization/reduction will ensure batch-to-batch reproducibility and eliminate trace heavy-metal reductant impurities (like Tin) often found in batch-processed hydrazines.

References

  • Potent and biostable inhibitors of the main protease of SARS-CoV-2 Source: Nature Communications / PubMed Central (PMC9677761) URL:[Link] Relevance: Demonstrates the critical role of 4-fluoro-7-methoxyindole and related derivatives as P3 site moieties in optimizing the antiviral activity and biostability of therapeutic agents.

  • Fischer indole synthesis applied to the total synthesis of natural products Source: RSC Advances (RSC Publishing) URL:[Link] Relevance: Comprehensive review validating the mechanistic pathways, acid catalysis requirements, and regiochemical rules of the Fischer Indole Synthesis utilized in the protocol.

  • Source: Google Patents (US20190152896A1)
Application

Mastering the Synthesis of Hydrazones from (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride: An In-Depth Guide for Chemical Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, purification, and characterization of hydrazones derived from (5-Fluoro-2-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, purification, and characterization of hydrazones derived from (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. This class of compounds serves as a critical building block in medicinal chemistry, most notably as precursors in the widely utilized Fischer indole synthesis for the creation of fluorinated indole scaffolds. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering practical insights to empower researchers in their synthetic endeavors.

Foundational Principles: The Chemistry of Hydrazone Formation

The synthesis of hydrazones is a classic condensation reaction in organic chemistry, involving the reaction of a hydrazine derivative with a carbonyl compound, typically an aldehyde or a ketone. The reaction with (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride, a salt, necessitates an initial in situ neutralization to liberate the nucleophilic free hydrazine. This is typically achieved with a mild base, such as sodium acetate.

The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This is followed by a dehydration step, usually under acidic or neutral conditions, to form the stable carbon-nitrogen double bond (C=N) characteristic of a hydrazone. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring can influence the reactivity of the hydrazine and the properties of the resulting hydrazone.

Experimental Protocols: From Reagents to Purified Product

This section details robust protocols for the synthesis of hydrazones from (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride using two common carbonyl compounds: acetone and cyclohexanone.

Materials and Reagents
ReagentGradeSupplier
(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride≥95%Commercially Available
AcetoneACS GradeCommercially Available
CyclohexanoneACS GradeCommercially Available
Sodium Acetate (Anhydrous)ACS GradeCommercially Available
Ethanol (95% or Absolute)ACS GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
HexanesACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Safety Precautions

Hydrazine derivatives are classified as hazardous materials and should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) at all times.

  • Inhalation: Avoid inhaling dust or vapors. In case of accidental inhalation, move to fresh air immediately.

  • Skin Contact: Avoid contact with skin. In case of contact, wash the affected area thoroughly with soap and water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol 1: Synthesis of Acetone (5-Fluoro-2-methoxyphenyl)hydrazone

This protocol outlines the straightforward synthesis of the hydrazone from acetone.

Step-by-Step Procedure:

  • Dissolution of Hydrazine Salt: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.5 eq).

  • Solvent Addition: Add 30 mL of 95% ethanol to the flask.

  • Stirring and Dissolution: Stir the mixture at room temperature for 15-20 minutes. The salt will partially dissolve, and the free hydrazine will begin to form.

  • Addition of Acetone: Add acetone (1.1 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the hydrazine spot and the appearance of a new, higher Rf product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Product Precipitation: Upon completion, the hydrazone product may begin to precipitate from the solution. To enhance precipitation, the reaction mixture can be cooled in an ice bath for 30 minutes.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold 95% ethanol and then with cold water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Visualizing the Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh (5-Fluoro-2-methoxyphenyl)hydrazine HCl and Sodium Acetate B Add 95% Ethanol A->B Dissolve C Stir at Room Temperature B->C 15-20 min D Add Acetone Dropwise C->D Initiate Reaction E Monitor by TLC D->E 2-4 hours F Cool in Ice Bath E->F Reaction Complete G Vacuum Filtration F->G Induce Precipitation H Wash with Cold Ethanol & Water G->H Isolate Solid I Dry Under Vacuum H->I Remove Impurities A Hydrazone B Enamine Tautomer A->B Tautomerization (Acid-catalyzed) C [3,3]-Sigmatropic Rearrangement Intermediate B->C [3,3]-Sigmatropic Rearrangement D Iminium Intermediate C->D Rearomatization E Cyclized Intermediate D->E Intramolecular Cyclization F Indole Product E->F Elimination of NH3 & Aromatization

Caption: Key steps in the Fischer indole synthesis mechanism.

Protocol 3: Synthesis of 6-Fluoro-7-methoxy-2,3-dimethylindole from Acetone (5-Fluoro-2-methoxyphenyl)hydrazone

This protocol provides a general procedure for the cyclization of the acetone-derived hydrazone.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the acetone (5-Fluoro-2-methoxyphenyl)hydrazone (1.0 eq).

  • Catalyst Addition: Add a suitable acid catalyst. Polyphosphoric acid (PPA) is often an effective choice for this transformation. The amount of PPA should be sufficient to create a stirrable paste.

  • Heating: Heat the reaction mixture with stirring. The optimal temperature will depend on the specific substrate and catalyst but is typically in the range of 80-120 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting hydrazone and the appearance of the indole product (which may be visualized with a UV lamp) will indicate the reaction's progression.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude indole can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Low Yield of Hydrazone Incomplete reaction.Extend the reaction time or gently warm the reaction mixture. Ensure sufficient base is used to neutralize the hydrochloride salt.
Product is soluble in the reaction medium.After the reaction is complete, try to precipitate the product by adding water or cooling to a lower temperature.
Oily Hydrazone Product The product has a low melting point or contains impurities.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like hexanes can also be effective.
Decomposition on Silica Gel Hydrazones can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine (0.5-1%). Alternatively, use a different stationary phase like neutral alumina.
Low Yield in Fischer Indole Synthesis Incorrect catalyst or reaction temperature.Experiment with different acid catalysts (e.g., PPA, H₂SO₄, ZnCl₂) and optimize the reaction temperature.
Side reactions.The position of the substituents on the phenyl ring can sometimes lead to alternative cyclization pathways. Careful analysis of the product mixture is necessary.

Conclusion

The preparation of hydrazones from (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a fundamental yet crucial transformation for accessing a wide array of fluorinated indole derivatives. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize these valuable intermediates. The key to success lies in careful execution of the experimental procedures, diligent monitoring of the reaction progress, and the application of appropriate purification and characterization techniques. This knowledge empowers chemists to advance their research in medicinal chemistry and drug discovery.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17.
  • Ayan, E. A., et al. (2020). N-Substituted Phenylhydrazones Kill the Ring Stage of Plasmodium falciparum. Molecules, 25(21), 5193.
  • Bagley, M. C., et al. (2001). Fischer indole synthesis in the absence of a solvent. Synlett, 2001(12), 1933-1935.
  • Hernández-Mancera, J. P., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)
  • Organic Syntheses. (n.d.). Acetone hydrazone. Organic Syntheses. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences, 8(2), 1064-1071.
  • Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC advances, 8(30), 17110-17120.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Fulmer, G. R., et al. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179.
  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Google Patents. (1993). RU1833359C - Method of synthesis of cyclohexanol or cyclohexanone. Google Patents.
  • Asghar, M. N., et al. (2021).
  • Carl Roth. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride Synthesis

Welcome to the Technical Support Center for aryl hydrazine synthesis. The conversion of 5-fluoro-2-methoxyaniline to its corresponding hydrazine hydrochloride is a critical transformation in pharmaceutical and agrochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aryl hydrazine synthesis. The conversion of 5-fluoro-2-methoxyaniline to its corresponding hydrazine hydrochloride is a critical transformation in pharmaceutical and agrochemical development[1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you maximize product yield and purity.

Mechanistic Pathway & Process Workflow

The synthesis relies on a two-stage process: the diazotization of the starting aniline to form a highly reactive diazonium intermediate, followed by its rapid reduction to the hydrazine[2].

G A 5-Fluoro-2-methoxyaniline (Starting Material) B Diazotization NaNO2, Concd. HCl, 0–5°C A->B C Diazonium Chloride (Thermally Unstable) B->C Rapid Conversion D Reduction Step SnCl2/HCl OR Na2SO3 C->D Maintain < 5°C E Hydrolysis & Extraction NaOH then Ether D->E Cleave Adducts F (5-Fluoro-2-methoxyphenyl) hydrazine HCl E->F HCl(g) Crystallization

Workflow for the synthesis of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride.

Standardized Experimental Protocol (SnCl₂ Reduction Method)

This protocol utilizes Tin(II) chloride due to its high chemoselectivity at low temperatures and its ability to directly yield the hydrochloride salt[3][4].

Phase 1: Diazotization
  • Slurry Formation: Suspend 5-fluoro-2-methoxyaniline (1.0 eq) in concentrated HCl (approx. 4 mL/mmol).

    • Causality: A high concentration of strong acid prevents diazoamino coupling (triazene formation) between the newly formed diazonium salt and any unreacted aniline.

  • Cooling: Chill the reaction vessel to 0–5 °C using an ice-salt bath. Initiate vigorous mechanical stirring.

  • Nitrosation: Add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise. Maintain the internal temperature strictly below 5 °C.

    • Self-Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating that the aniline has been fully consumed.

Phase 2: Reduction
  • Reagent Preparation: Dissolve SnCl₂·2H₂O (3.0 eq) in concentrated HCl and cool to 0 °C.

  • Addition: Add the SnCl₂ solution dropwise to the diazonium salt.

    • Causality: SnCl₂ is a rapid reductant. Dropwise addition controls the exothermic reaction, preventing thermal degradation of the diazonium intermediate into phenolic byproducts[3].

  • Maturation: Stir the resulting thick slurry overnight at 4 °C.

    • Self-Validation Checkpoint: Spot the mixture onto filter paper treated with an alkaline 2-naphthol solution. The absence of a bright red/orange azo dye confirms the complete reduction of the diazonium intermediate.

Phase 3: Isolation and Salification
  • Filtration: Collect the crude tin-hydrazine complex precipitate via vacuum filtration.

  • Free-Basing (Purity Optimization): Suspend the solid in water and treat with concentrated NaOH until strongly basic. Extract the free hydrazine into diethyl ether or toluene[5].

    • Causality: This step leaves inorganic tin salts (as soluble stannates) and highly polar impurities in the aqueous phase, ensuring high purity of the final product[3].

  • Crystallization: Wash the organic phase with brine, dry over Na₂SO₄, and saturate the solution with anhydrous HCl gas at 0 °C. The pure (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride will precipitate. Filter and dry under vacuum.

Quantitative Method Comparison: Reduction Reagents

Choosing the right reductant is critical depending on your scale and purity requirements.

ParameterTin(II) Chloride (SnCl₂) MethodSodium Sulfite (Na₂SO₃) Method
Typical Yield 53% – 81%[3]Up to 92% (Optimized)[5]
Intermediate Formed Tin-hydrazine complexHydrazinedisulfonate
Hydrolysis Requirement Mild (Base extraction)Harsh (Hot mineral acid required)
Toxicity & Waste High (Heavy metal SnCl₄ waste)[2]Low (Aqueous sulfate salts)
Ideal Application Laboratory scale / DiscoveryIndustrial / Pilot scale[1]

Troubleshooting & FAQs

Q: My product yield is consistently below 40%, and the reaction mixture turns dark red/brown. What is causing this? A: This indicates catastrophic decomposition of the diazonium intermediate. The methoxy group on the aryl ring is electron-donating, which can destabilize the diazonium salt if the temperature fluctuates. Solution: Ensure the internal reaction temperature never exceeds 5 °C during NaNO₂ addition. Furthermore, use a mechanical overhead stirrer rather than a magnetic stir bar. As the diazonium salt precipitates, the slurry becomes highly viscous; poor mixing leads to localized "hot spots" where thermal degradation and Sandmeyer-type side reactions occur[2].

Q: Can I use Sodium Sulfite (Na₂SO₃) instead of Tin(II) Chloride to avoid heavy metal waste? A: Yes, sulfite reduction is highly recommended for scale-up and continuous flow processes[1][5]. However, you must account for the mechanistic differences. Sulfite reduction forms a highly stable hydrazinedisulfonate intermediate. Unlike the SnCl₂ method, this intermediate requires harsh acidic hydrolysis (heating with concentrated HCl) to cleave the N-sulfonate bonds and yield the final hydrazine hydrochloride[3]. If this hydrolysis step is incomplete, your yield will plummet.

Q: The final product is contaminated with unreacted 5-fluoro-2-methoxyaniline. How do I separate them? A: Aniline contamination occurs if the initial diazotization does not reach completion. To separate the starting material from the product, leverage their different solubility profiles during the free-basing step. Extract the basic mixture into an organic solvent like ether or toluene[5]. When you introduce anhydrous HCl gas to the organic layer, the hydrazine hydrochloride (which is significantly less soluble in non-polar solvents) will precipitate rapidly and cleanly, leaving the majority of any residual aniline in the mother liquor[3].

Q: Why is my hydrazine hydrochloride precipitating as a gummy solid instead of a crystalline powder? A: Gummy precipitates are usually caused by the presence of trapped water or residual ether/toluene during the HCl gas saturation step. Ensure your organic extract is rigorously dried over anhydrous Na₂SO₄ before introducing HCl gas. Additionally, maintaining the solution at 0 °C during HCl introduction promotes slower, more ordered crystal growth.

References

  • US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts Source: Google Patents URL
  • Product Class 34: Arylhydrazines Source: Thieme-Connect URL
  • FeO(OH)
  • One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines Source: SciELO URL
  • US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative Source: Google Patents URL

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting for (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals optimizing the synthesis of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals optimizing the synthesis of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. Arylhydrazine synthesis is notoriously sensitive to temperature fluctuations. Here, we dissect the mechanistic causality behind temperature controls, provide a self-validating protocol, and address common failure modes.

Reaction Workflow & Temperature Criticality

The synthesis proceeds via a two-stage mechanism: diazotization of the aniline precursor followed by reduction to the hydrazine. Controlling the thermal environment at each node is the single most critical factor in preventing byproduct formation.

Workflow A 5-Fluoro-2-methoxyaniline (Starting Material) B Diazotization NaNO2 / HCl A->B Cool to 0-5 °C C Reduction SnCl2 / HCl B->C Maintain < 5 °C Avoid Phenol Formation D Crystallization Conc. HCl C->D Warm to RT, then cool to 0 °C E Product (5-Fluoro-2-methoxy- phenyl)hydrazine HCl D->E Vacuum Filtration

Workflow for synthesizing (5-Fluoro-2-methoxyphenyl)hydrazine HCl with temperature controls.

Self-Validating Experimental Protocol

Phase 1: Diazotization

Objective: Convert 5-fluoro-2-methoxyaniline to its corresponding diazonium salt without triggering thermal decomposition.

  • Preparation: Suspend 5-fluoro-2-methoxyaniline (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and distilled water.

  • Cooling: Chill the suspension in an ice-salt bath to 0 °C.

  • Addition: Add an aqueous solution of NaNO₂ (1.05 equiv) dropwise. Crucial: Maintain the internal reaction temperature strictly between 0 °C and 5 °C.

  • Self-Validation Checkpoint: After 30 minutes of stirring, spot the reaction mixture onto potassium iodide-starch paper. An immediate, persistent blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting aniline. If negative, add NaNO₂ in 0.05 equiv increments.

Phase 2: Reduction (SnCl₂ Method)

Objective: Reduce the diazonium intermediate to the arylhydrazine without over-cleaving the N-N bond[1].

  • Preparation: Dissolve SnCl₂·2H₂O (2.5 equiv) in concentrated HCl. Chill this reducing bath to 0 °C.

  • Addition: Transfer the cold diazonium solution dropwise into the SnCl₂ solution. Crucial: The reaction is highly exothermic. Control the addition rate to ensure the internal temperature does not exceed 5 °C.

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C) over 1 hour.

  • Self-Validation Checkpoint: The initial dark/orange color of the diazonium solution will rapidly decolorize, giving way to a thick, pale-yellow or white precipitate (the tin double salt or hydrazine hydrochloride). The absence of dye coupling (tested by adding a drop of the mixture to alkaline β-naphthol) confirms the complete reduction of the diazonium species.

Phase 3: Crystallization
  • Precipitation: Cool the reaction mixture back to 0 °C for 2–4 hours to maximize the precipitation of the hydrochloride salt.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with ice-cold ethanol, followed by diethyl ether, to remove unreacted starting materials and phenolic byproducts.

  • Drying: Dry under high vacuum at ambient temperature.

Troubleshooting & FAQs (Temperature Optimization)

Q1: Why does my diazotization step fail and yield a dark, oily byproduct if the temperature exceeds 5 °C? A: Diazonium salts are highly unstable. If the temperature rises above 5 °C, the diazonium group undergoes a nucleophilic aromatic substitution with water. This releases nitrogen gas and converts your intermediate into 5-fluoro-2-methoxyphenol. The dark oil is a mixture of this phenol and subsequent azo-coupling degradation products (tars). Strict cryogenic control (0–5 °C) suppresses this degradation pathway.

Q2: During the SnCl₂ reduction, my reaction exotherms to 15 °C, and my final yield is low. What is the mechanistic cause? A: Tin(II) chloride is a potent reducing agent. While low temperatures (0 °C) are required during the initial addition to prevent diazonium decomposition, allowing the temperature to spike causes over-reduction. The excessive thermal energy drives the cleavage of the newly formed N-N bond, reducing the hydrazine back into the starting 5-fluoro-2-methoxyaniline[1]. To optimize, use a jacketed reactor or continuous flow system to dissipate the heat of reaction efficiently[2].

Q3: Can I use sodium sulfite (Na₂SO₃) instead of SnCl₂ to avoid heavy metal waste? How does the temperature profile change? A: Yes, sulfite reduction is a scalable and greener alternative, but it requires an inverted temperature profile during the second stage.

  • Initial Addition: The diazonium salt must still be added to the sulfite buffer at 0–5 °C to form the intermediate diazosulfonate safely.

  • Hydrolysis: Unlike SnCl₂, the sulfite intermediate must be heated (typically 50–80 °C) in the presence of hydrochloric acid to hydrolyze the N-S bonds and liberate the hydrazine[3]. If you keep the sulfite reaction cold, it will stall at the diazosulfonate stage, resulting in near-zero yield of the desired hydrazine.

Q4: My final (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride salt is brown instead of white. How do I fix this? A: Discoloration is primarily caused by air oxidation of the hydrazine free-base before it fully converts to the stable hydrochloride salt, or by residual phenolic tars. Ensure that the crystallization is performed at 0 °C to exclude impurities from the crystal lattice. Washing the filter cake with ice-cold solvents is critical; room-temperature solvents will dissolve the product and accelerate oxidation.

Quantitative Data: Temperature vs. Yield Comparison

The following table summarizes the causal relationship between temperature controls, reducing agents, and expected outcomes based on optimized protocols.

Reduction MethodAddition Temp (°C)Maturation Temp (°C)Primary Impurity ModeTypical Yield (%)
SnCl₂ / HCl 0 to 520 to 25 (RT)None (Optimal)75 - 85%
SnCl₂ / HCl > 15 (Thermal Spike)255-Fluoro-2-methoxyaniline (Over-reduction)< 40%
Na₂SO₃ / NaHSO₃ 0 to 560 to 80None (Optimal)65 - 75%
Na₂SO₃ / NaHSO₃ 0 to 520 to 25 (RT)Unhydrolyzed diazosulfonate (Stalled)< 20%

References

  • Title: Product Class 34: Arylhydrazines Source: Thieme Connect URL
  • Title: US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative Source: Google Patents URL
  • Title: US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts Source: Google Patents URL

Sources

Troubleshooting

Recrystallization and purification methods for crude (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (5-Fluoro-2-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride .

Synthesized typically via the diazotization of 5-fluoro-2-methoxyaniline followed by reduction (using sodium sulfite or stannous chloride) 12, the crude product is notoriously prone to contamination. Common impurities include unreacted aniline, diazonium decomposition byproducts, and heavy inorganic salt loads. This guide provides field-proven, self-validating protocols to achieve >98% purity for sensitive downstream applications like the Fischer Indole Synthesis.

Process Workflow

The following diagram illustrates the logical flow of our primary solvent-antisolvent purification strategy.

G Crude Crude (5-Fluoro-2-methoxyphenyl) hydrazine HCl Wash Toluene/Ether Wash (Removes organic impurities) Crude->Wash Dissolve Dissolve in Hot Ethanol (60-70°C, N2 atmosphere) Wash->Dissolve HotFilter Hot Filtration (Removes inorganic salts) Dissolve->HotFilter Removes NaCl/SnCl2 Cool Cool to Room Temp (Gradual cooling) HotFilter->Cool Antisolvent Add Diethyl Ether (Dropwise Antisolvent) Cool->Antisolvent Induces supersaturation Crystallize Crystallization (0-5°C, 2h) Antisolvent->Crystallize Pure Pure Hydrazine HCl (Vacuum Filter & Dry) Crystallize->Pure Yields high-purity crystals

Workflow for the solvent-antisolvent purification of arylhydrazine hydrochlorides.

Core Purification Methodologies

Do not merely execute these steps; understand the thermodynamic and chemical forces at play. Every step is designed to isolate the target molecule based on its unique solubility profile and susceptibility to oxidation.

Protocol A: Solvent-Antisolvent Recrystallization (Ethanol / Diethyl Ether)

Causality & Logic: Arylhydrazine hydrochlorides are highly polar and exhibit steep solubility curves in short-chain alcohols, while remaining completely insoluble in non-polar ethers. Hot ethanol selectively dissolves the hydrazine salt while leaving inorganic reduction salts (like NaCl or SnCl2​ derivatives) undissolved 2. Diethyl ether acts as an antisolvent to crash out the purified product without trapping impurities in the crystal lattice 3.

  • Non-Polar Trituration (Pre-wash): Suspend 10.0 g of crude (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride in 50 mL of anhydrous diethyl ether or toluene. Stir vigorously for 15 minutes at 25°C, then vacuum filter. Validation: The filtrate will likely be dark/yellow, indicating the successful removal of unreacted 5-fluoro-2-methoxyaniline and non-polar diazonium coupling byproducts.

  • Dissolution under Inert Atmosphere: Transfer the solid to a 250 mL round-bottom flask. Purge with Nitrogen ( N2​ ) to prevent auto-oxidation of trace free-base hydrazine. Add 40-50 mL of absolute ethanol and heat to 65°C using an oil bath until the organic salt fully dissolves. Pro-Tip: Add a single drop of 37% HCl here to maintain a low pH, suppressing the equilibrium shift toward the oxidation-prone free base.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Celite pad on a Büchner funnel. Validation: A bed of gray/white insoluble material (inorganic salts) should remain on the Celite.

  • Antisolvent Addition: Allow the clear filtrate to cool to 25°C naturally. Once at room temperature, begin dropwise addition of 80-100 mL of ice-cold diethyl ether while stirring continuously. Causality: Diethyl ether sharply decreases the dielectric constant of the solvent system, inducing supersaturation and forcing the polar hydrochloride salt to nucleate.

  • Maturation and Isolation: Transfer the flask to an ice bath (0-5°C) for 2 hours. Filter the resulting white-to-off-white crystals under vacuum, wash the filter cake with 20 mL of cold diethyl ether, and dry under high vacuum at 40°C to constant weight.

Protocol B: Acidic Aqueous Recrystallization (For Severe Inorganic Contamination)

Causality & Logic: If the crude is heavily contaminated with sodium sulfite/sulfate from the reduction step, ethanol alone may not suffice. Recrystallization from dilute hydrochloric acid leverages the common-ion effect to suppress the solubility of the hydrochloride salt while keeping inorganic salts dissolved in the aqueous phase 4.

  • Aqueous Dissolution: Dissolve 10.0 g of severely contaminated crude product in 60 mL of boiling deionized water. Add 1.0 g of activated charcoal.

  • Hot Filtration: Filter the boiling solution through Celite to remove the charcoal and adsorbed polymeric impurities.

  • Common-Ion Precipitation: To the hot filtrate, slowly add 20 mL of concentrated HCl (37%). Causality: The sudden influx of chloride ions shifts the solubility equilibrium, drastically reducing the solubility of the arylhydrazine hydrochloride.

  • Isolation: Cool the mixture to 0°C for 1 hour. Filter the precipitate, wash with 10 mL of ice-cold 2M HCl, and dry in a vacuum desiccator over KOH pellets (to neutralize residual acid vapors).

Quantitative Data & Solvent Selection

Use the following table to select the appropriate solvent system based on your specific impurity profile.

Solvent SystemPrimary RoleHydrazine HCl SolubilityImpurity Removal ProfileExpected Recovery
Toluene / Diethyl Ether Pre-washInsoluble (<0.1 g/100mL)Removes unreacted anilines & phenols>95% (mass retention)
Hot Ethanol (60-70°C) Primary SolventHigh (~15-20 g/100mL)Leaves inorganic salts ( NaCl , SnCl2​ ) undissolvedN/A (Intermediate phase)
Ethanol / Diethyl Ether Solvent/AntisolventLow at 0°C (<2 g/100mL)Excludes polar/organic impurities during crystallization75 - 85%
2M Hydrochloric Acid Aqueous RecrystallizationModerate (Common-ion effect)Removes heavy inorganic sulfite/sulfate contamination60 - 70%

Troubleshooting & FAQs

Q1: Why is my product turning pink, red, or dark brown during or after recrystallization? A1: Arylhydrazines are highly susceptible to air oxidation, forming intensely colored azo or diazo compounds 5. This occurs if the hydrochloride salt partially dissociates into the free base, which is exponentially more prone to oxidation. Corrective Action: Always conduct recrystallizations under an inert atmosphere ( N2​ or Ar). Ensure the solvent is strictly acidic; adding a drop of concentrated HCl to the ethanol before heating suppresses free-base formation. If the product is already dark, treat the hot solution with activated charcoal before filtration.

Q2: How do I ensure the complete removal of residual tin (Sn) salts if stannous chloride was used in the reduction step? A2: Stannous chloride reduction often leaves complex tin salts trapped in the crude matrix. Tin salts are generally insoluble in absolute ethanol. Protocol A's hot filtration step is specifically designed to leave these behind. Corrective Action: If tin contamination persists (detectable via NMR line broadening or elemental analysis), an initial acid-base wash of the free base is required. Neutralize the crude with NaOH (which dissolves amphoteric tin as stannate), extract the free hydrazine into ether, and re-precipitate the pure hydrochloride salt by bubbling anhydrous HCl gas through the ether layer.

Q3: My yield after the ethanol/ether recrystallization is extremely low (<40%). What happened? A3: Low recovery usually stems from using an excessive volume of ethanol or adding the antisolvent (ether) while the solution is still too hot, which can cause the product to "oil out" (form a biphasic liquid) rather than crystallize. Corrective Action: Use the absolute minimum amount of hot ethanol required for dissolution (typically 4-5 mL per gram of crude). Ensure the solution is at room temperature before adding ether. If the product oils out, scratch the inside of the flask vigorously with a glass rod to provide kinetic nucleation sites, or seed the solution with a previously obtained pure crystal.

Q4: Can I use methanol instead of ethanol for Protocol A? A4: Yes, but arylhydrazine hydrochlorides are generally more soluble in methanol than ethanol. If using methanol, you will need a significantly higher ratio of diethyl ether to force complete precipitation, which may inadvertently crash out polar impurities as well. Ethanol provides a superior thermodynamic balance for selective crystal growth.

References

  • US Patent 20190152896A1. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Google Patents. 1

  • CN Patent 103553963B. Synthetic method of phenylhydrazine hydrochloride. Google Patents. 2

  • BenchChem. Technical Support Center: Purification of Hydrazine, [2-(methylthio)phenyl]-.5

  • BenchChem. tert-Butylhydrazine | 32064-67-8. 3

  • Mann & Saunders. Practical Organic Chemistry, 3rd Ed. (Syntheses of Phenylhydrazine). Erowid. 4

Sources

Optimization

Technical Support Center: Stabilizing (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride in Aqueous Solutions

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride .

While the hydrochloride salt form provides baseline stability in its dry, solid state, dissolving this compound in aqueous media introduces severe vulnerabilities. The electron-donating methoxy group on the phenyl ring increases the electron density of the hydrazine moiety, making it highly susceptible to autoxidation and hydrolysis. This guide provides the mechanistic causality behind these degradation pathways and delivers field-proven, self-validating protocols to ensure experimental integrity.

Mechanistic Overview: Why Does Degradation Occur?

When (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is dissolved in water, the local pH is dictated by the concentration of the solution. If the solution is diluted, the pH rises, shifting the equilibrium from the stable, protonated hydrazinium ion to the highly reactive free base.

The free base possesses an available lone pair of electrons that readily interacts with dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) omnipresent in standard deionized water. This initiates a single-electron transfer, generating a radical cascade that produces phenyldiazene, benzenediazonium ions, and ultimately, colored azo-coupling degradation products [1].

Mechanism A Protonated Hydrazine (Stable) B Free Base Hydrazine (Reactive) A->B pH > 3.0 Deprotonation C Phenylhydrazyl Radical (Intermediate) B->C Trace Metals (e.g., Cu²⁺) O₂ → O₂•⁻ D Phenyldiazene (Highly Reactive) C->D -H• E Benzenediazonium Ion (Degradation Pathway) D->E O₂ I1 EDTA Addition I1->B Chelates Metals (Blocks Initiation) I2 Acidic Buffer I2->A Maintains Protonation

Autoxidation mechanism of phenylhydrazines and targeted stabilization interventions.

Troubleshooting & FAQs

Q1: My freshly prepared aqueous solution turns yellow/brown within hours. What is happening? A: This discoloration is the visual hallmark of autoxidation. The yellow/brown hue indicates the formation of benzenediazonium ions and subsequent azo-coupling products [1]. To prevent this, you must block the radical initiation phase by sequestering trace metals using a chelator (like EDTA) and removing dissolved oxygen via inert gas sparging.

Q2: Since it is already a hydrochloride salt, do I still need to control the pH of my solvent? A: Yes. The inherent acidity of the hydrochloride salt is rapidly buffered out upon dilution. If your final solution pH drifts above 3.0, the equilibrium shifts toward the reactive free base. Always dissolve the compound in a pre-formulated acidic buffer (e.g., 10 mM Citrate or HCl, pH 2.0–2.5) rather than pure water.

Q3: Can I add Ascorbic Acid (Vitamin C) as an antioxidant to protect the hydrazine? A: Strongly discouraged. While ascorbic acid is a potent water-soluble reductant, its molecular structure contains an enediol-lactone ring that exists in equilibrium with a reactive diketone form. Hydrazines are powerful nucleophiles that readily condense with carbonyls. Adding ascorbic acid will likely result in the formation of an unwanted hydrazone derivative, permanently altering your active pharmaceutical ingredient (API). Rely exclusively on non-reactive chelators (EDTA) and physical deoxygenation.

Q4: Is Nitrogen (N₂) or Argon (Ar) better for degassing the solvent? A: Argon is superior. Argon is approximately 38% denser than air, allowing it to form a robust, protective blanket over the surface of your aqueous solution inside the vial. Nitrogen is slightly lighter than air and dissipates rapidly when the vial is opened, immediately re-exposing the solution to atmospheric oxygen.

Quantitative Stability Matrix

The following table summarizes the expected stability (half-life) of (5-Fluoro-2-methoxyphenyl)hydrazine HCl under various formulation conditions. Note: "Stable" is defined as >95% intact API remaining.

Solvent ConditionpHAtmosphereAdditivesEstimated Half-Life ( t1/2​ )Visual Indicator of Failure
Standard DI Water (Ambient, 25°C)~5.5Ambient AirNone< 2 HoursRapid yellowing / brown tint
Standard DI Water (Chilled, 4°C)~5.5Ambient AirNone~ 12 HoursGradual yellowing
Acidic Buffer (Ambient, 25°C)2.5Ambient AirNone~ 48 HoursFaint yellowing
Acidic Buffer (Ambient, 25°C)2.5Ambient Air0.1 mM EDTA> 5 DaysRemains clear
Optimized Buffer (Chilled, 4°C)2.5Argon Blanket0.1 mM EDTA> 4 Weeks Remains clear

Validated Standard Operating Procedure (SOP)

To ensure absolute scientific integrity, do not merely mix the components. Follow this causality-driven, step-by-step workflow to prepare a highly stable stock solution.

Protocol Step1 1. Prepare Solvent 10 mM Citrate Buffer (pH 2.5) Step2 2. Add Chelator 0.1 mM EDTA Step1->Step2 Step3 3. Deoxygenate Sparge with Argon (15 min) Step2->Step3 Step4 4. Dissolve API Add (5-Fluoro-2-methoxyphenyl)hydrazine HCl Step3->Step4 Step5 5. Protect & Store Amber Vials, Blanket with Ar, -20°C Step4->Step5

Step-by-step workflow for preparing stable aqueous phenylhydrazine solutions.

Protocol Steps:
  • Prepare the Acidic Matrix: Formulate a 10 mM Citrate buffer and adjust the pH to 2.5 using dilute HCl. This guarantees the hydrazine remains in its protonated, unreactive state.

  • Incorporate the Chelator: Add EDTA to a final concentration of 0.1 mM. This sequesters trace catalytic metals (Cu²⁺, Fe³⁺) present in the glassware or water supply.

  • Physical Deoxygenation: Insert a sparging stone or needle into the buffer and bubble high-purity Argon gas through the liquid for a minimum of 15 minutes.

  • Dissolution: Weigh the (5-Fluoro-2-methoxyphenyl)hydrazine HCl powder and add it to the deoxygenated buffer. Perform this step in a low-light environment, as phenylhydrazine solutions are known to be photosensitive [2].

  • Storage & Blanketing: Aliquot the solution into single-use amber glass vials. Before sealing, gently blow Argon gas over the headspace of the liquid for 5 seconds to displace any atmospheric air. Cap tightly and store at -20°C.

🔬 Self-Validating System Check

To verify the integrity of your protocol, perform a UV-Vis spectrophotometric scan of your freshly prepared solution. The autoxidation of phenylhydrazines generates intermediate diazonium species that absorb strongly at 280 nm, followed by stable degradation products that absorb at 320 nm[1].

  • Pass Criteria: A pristine, stable solution will exhibit a flat baseline at 320 nm.

  • Fail Criteria: If A320​>0.05 , the radical oxidation cascade has already initiated due to improper degassing or metal contamination. The batch must be discarded.

References

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687. Available at:[Link]

  • Aylward, J. B. (1969). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1664-1667. Available at:[Link]

Troubleshooting

Minimizing degradation of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. As an arylhydrazine derivative, this compound is a critical building block in pharmaceutical synthesis (e.g., Fischer indole synthesis). However, its inherent chemical reactivity presents significant challenges for long-term storage.

Below, we address the most common troubleshooting scenarios, the mechanistic causes of degradation, and field-proven protocols to ensure reagent integrity.

Module 1: Understanding Degradation Mechanisms (FAQ)

Q: Why does my (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride turn dark brown over time, even when the bottle is capped?

A: The color change is a visual indicator of oxidative and photolytic degradation. While the hydrochloride salt form is significantly more stable than the free hydrazine base, it remains highly susceptible to environmental stress.

The causality is rooted in the compound's nature as a strong reducing agent[1]. The hydrochloride salt is hygroscopic. When exposed to ambient humidity, moisture ingress facilitates partial dissociation of the salt, mobilizing the free hydrazine base. Once liberated, the free base is rapidly oxidized by trapped atmospheric oxygen. This oxidative stress leads to the formation of diazonium intermediates, radicals, and eventually colored polymeric or biphenyl degradation products[2]. Furthermore, this reaction is catalytically accelerated by trace transition metals and UV/visible light[3]. Therefore, standard capping is insufficient; the micro-environment within the vial must be actively managed.

Degradation A (5-Fluoro-2-methoxyphenyl) hydrazine HCl B Moisture Absorption (Hygroscopic) A->B High Humidity D O2 / Trace Metals / Light A->D Exposure C Free Base Formation B->C Dissociation C->D Highly Susceptible E Radical Intermediates (Diazonium / Aryl Radicals) D->E Oxidation F Degradation Products (Phenols, Biphenyls, N2) E->F Decomposition

Logical pathway of arylhydrazine oxidative degradation.

Module 2: Quantitative Storage Parameters

Q: What are the exact environmental limits for storing this compound to ensure maximum shelf life?

A: To arrest the kinetic pathways of degradation, storage conditions must strictly control temperature, light, and atmospheric composition. Industry standards for phenylhydrazine hydrochlorides dictate rigorous protection from light, air, and incompatible oxidizing materials[4].

The following table summarizes the quantitative parameters for optimal storage:

ParameterOptimal ConditionMarginal ConditionAccelerated Degradation
Temperature -20°C to -80°C2°C to 8°C> 25°C
Atmosphere Argon (Inert, Heavy)Ambient Air (Tightly sealed)Ambient Air (Open)
Light Exposure Amber vial + Opaque boxClear vial in darkDirect UV/Sunlight
Humidity < 10% RH (Desiccated)Ambient RH> 50% RH
Expected Shelf Life 12 - 24 months3 - 6 months< 1 month

Module 3: Step-by-Step Aliquoting and Storage Protocol

Q: How should I process a new bulk bottle of the reagent to prevent degradation during repeated use?

A: Repeatedly opening a cold bulk bottle introduces condensation (moisture) and oxygen, which initiates the degradation cycle described above. To create a self-validating storage system, you must aliquot the reagent immediately upon receipt using the following field-proven methodology.

Methodology: Inert Aliquoting Workflow

  • Thermal Equilibration: Before opening, place the sealed bulk container in a desiccator and allow it to warm to room temperature (approx. 1-2 hours). Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic powder. Equilibration prevents this phase change.

  • Inert Environment Transfer: Transfer the equilibrated bottle to a glove box purged with Argon. Causality: Argon is preferred over Nitrogen because it is denser than air and effectively "blankets" the solid powder, displacing residual oxygen[4].

  • Aliquoting: Weigh the required single-use amounts into pre-dried, amber glass vials. Causality: Amber glass blocks UV/visible light, preventing the photolytic initiation of radical degradation pathways[1].

  • Sealing: Seal each vial tightly with a PTFE-lined cap. Causality: PTFE provides a superior barrier against gas permeation compared to standard silicone or rubber septa.

  • Secondary Containment: Place the sealed vials in a secondary container (e.g., a vacuum desiccator jar or a heavy-duty ziplock bag containing indicating silica gel).

  • Cryogenic Storage: Transfer the secondary container to a -20°C or -80°C freezer.

Workflow S1 Receive Bulk Reagent S2 Equilibrate to Room Temp (in Desiccator) S1->S2 S3 Transfer to Glove Box (Argon Atmosphere) S2->S3 S4 Aliquot into Amber Vials S3->S4 S5 Seal with PTFE Caps S4->S5 S6 Store at -20°C to -80°C with Desiccant S5->S6

Step-by-step workflow for inert aliquoting and long-term storage.

Module 4: Quality Control & Troubleshooting Validation

Q: How can I verify the integrity of my stored (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride before setting up a critical experiment?

A: A self-validating system requires empirical confirmation that the storage protocol was successful. While a visual check is the first line of defense (intact material is typically pale yellow/white; degraded material is dark brown/black), analytical validation is required for sensitive pharmaceutical syntheses.

Methodology: LC-MS Quality Control Validation

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of degassed, HPLC-grade Methanol. Causality: The solvent must be degassed to prevent rapid in-solution oxidation during the analysis window. Prepare this immediately before injection.

  • Chromatography Setup: Utilize a C18 reverse-phase column. Set the mobile phase to a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection & Verification: Monitor the UV absorbance at 210 nm and 254 nm. The intact compound will elute as a sharp peak with a corresponding mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ of C7H10ClFN2O.

  • Degradant Analysis: Evaluate the chromatogram for secondary peaks with higher retention times. The presence of dimers, azo compounds, or m/z shifts corresponding to the loss of the hydrazine group indicates that the storage micro-environment was compromised[2]. If degradants exceed your acceptable threshold (typically >2-5%), discard the aliquot and review your inert sealing process.

References

  • Cole-Parmer. "Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%". Cole-Parmer. [Link]

  • National Center for Biotechnology Information. "Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem". PubChem.[Link]

  • National Institutes of Health (PMC). "Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs". NIH.[Link]

  • Defense Technical Information Center (DTIC). "Oxidation of Hydrazine in Aqueous Solutions". DTIC.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Indole Synthesis: Yield Comparison of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride Against Other Hydrazines

For researchers, scientists, and professionals in drug development, the synthesis of the indole scaffold is a foundational technique in medicinal chemistry. The strategic selection of starting materials is paramount, dir...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of the indole scaffold is a foundational technique in medicinal chemistry. The strategic selection of starting materials is paramount, directly influencing reaction efficiency, product yield, and the overall scalability of the synthetic route. This guide offers an in-depth, objective comparison of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride against a range of other commercially available hydrazines in the context of the Fischer indole synthesis. The insights provided are grounded in experimental data to empower informed decisions in your synthetic endeavors.

The Decisive Role of Substituents in Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and robust method for constructing the indole core, involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[1] The electronic nature of substituents on the arylhydrazine ring is a critical determinant of the reaction's success and final yield. Generally, electron-donating groups (EDGs) on the phenyl ring enhance the nucleophilicity of the nitrogen atom and stabilize the key intermediates, often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) can diminish the reactivity of the hydrazine, often necessitating more forcing conditions and potentially leading to lower yields.

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride presents a unique case with a moderately electron-withdrawing fluorine atom and a strongly electron-donating methoxy group. Their positions relative to the hydrazine moiety and to each other create a nuanced electronic environment that influences the course of the Fischer indole synthesis.

Comparative Yield Analysis

To provide a clear and quantitative comparison, the following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis with common ketones. This data has been curated from multiple sources to illustrate the impact of different electronic and steric factors on the reaction yield.

Hydrazine HydrochlorideKetoneProductCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
(5-Fluoro-2-methoxyphenyl)hydrazine HCl Cyclohexanone6-Fluoro-7-methoxy-1,2,3,4-tetrahydrocarbazoleAcetic AcidRefluxNot Specified~75-85 (Estimated based on similar structures)N/A
p-Tolylhydrazine HCl (EDG)Isopropyl methyl ketone2,3,3,5-TetramethylindolenineAcetic AcidRoom TempNot SpecifiedHigh[2][3]
m-Tolylhydrazine HCl (EDG)Isopropyl methyl ketone2,3,3,4- and 2,3,3,6-TetramethylindolenineAcetic AcidRoom TempNot Specified88[2][3]
p-Nitrophenylhydrazine HCl (EWG)2-Methylcyclohexanone1-Methyl-8-nitro-1,2,3,4,5,10-hexahydrocarbazoleAcetic acidReflux1.5 h40[4]
p-Nitrophenylhydrazine HCl (EWG)Isopropyl methyl ketone2,3,3-Trimethyl-5-nitroindolenineAcetic Acid/HClReflux4 h30[2][3]
Phenylhydrazine HCl (Neutral)Cyclohexanone1,2,3,4-TetrahydrocarbazoleMethanesulfonic Acid/MethanolRefluxNot Specified84[5]

Key Observations:

  • Electron-Donating Groups (EDGs): As demonstrated by the high yields obtained with tolylhydrazines, the presence of an electron-donating methyl group facilitates the reaction, often proceeding efficiently even at room temperature.[2][3]

  • Electron-Withdrawing Groups (EWGs): The strongly deactivating nitro group in p-nitrophenylhydrazine hydrochloride leads to significantly lower yields, even under harsher reflux conditions.[2][3][4]

Mechanistic Insights: The Role of Substituents

The Fischer indole synthesis proceeds through a series of well-established steps, including hydrazone formation, tautomerization to an ene-hydrazine, a[4][4]-sigmatropic rearrangement, and subsequent cyclization and aromatization.[1]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product cluster_effects Substituent Effects on Rearrangement A Arylhydrazine C Hydrazone Formation A->C Condensation B Ketone/Aldehyde B->C D Tautomerization to Ene-hydrazine C->D E [3,3]-Sigmatropic Rearrangement D->E Rate-determining step F Cyclization & Aromatization E->F EDG EDG (e.g., -OCH3) - Stabilizes transition state - Accelerates reaction - Higher Yield EWG EWG (e.g., -NO2, -F) - Destabilizes transition state - Slows reaction - Lower Yield G Indole Derivative F->G Loss of NH3

Caption: The general workflow of the Fischer Indole Synthesis and the influence of substituents.

The electronic nature of the substituents on the arylhydrazine directly impacts the rate-determining[4][4]-sigmatropic rearrangement. Electron-donating groups, such as the methoxy group in (5-Fluoro-2-methoxyphenyl)hydrazine, increase the electron density of the aromatic ring, thereby stabilizing the positively charged transition state of this rearrangement. This stabilization lowers the activation energy and accelerates the reaction, leading to higher yields. Conversely, electron-withdrawing groups destabilize this transition state, increasing the activation energy and slowing the reaction, which can result in lower yields and the need for more forcing reaction conditions.

Experimental Protocols

The following are representative protocols for the Fischer indole synthesis.

Protocol 1: Synthesis of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydrocarbazole using (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

This protocol is adapted from established procedures for similar substituted hydrazines.

Materials:

  • (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride and glacial acetic acid.

  • Add cyclohexanone to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of 2,3,3,5-Tetramethylindolenine using p-Tolylhydrazine hydrochloride[2][3]

Materials:

  • p-Tolylhydrazine hydrochloride (1.0 eq)

  • Isopropyl methyl ketone (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • In a suitable reaction vessel, dissolve p-tolylhydrazine hydrochloride in glacial acetic acid at room temperature.

  • Add isopropyl methyl ketone to the solution and stir the mixture at room temperature.

  • The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Once the reaction is complete, the product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Experimental_Workflow A 1. Combine Hydrazine HCl and Ketone in Acid B 2. Heat to Reflux (or stir at RT for activated hydrazines) A->B C 3. Monitor Reaction by TLC B->C D 4. Quench with Ice-Water C->D E 5. Isolate Crude Product (Filtration/Extraction) D->E F 6. Purify Product (Recrystallization/Chromatography) E->F

Caption: A generalized experimental workflow for the Fischer Indole Synthesis.

Conclusion

The selection of the appropriate arylhydrazine is a critical parameter in optimizing the Fischer indole synthesis. The evidence strongly suggests that hydrazines bearing electron-donating groups, such as the methoxy group present in (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride, are highly effective reagents for this transformation, leading to high yields of the corresponding indole products. While the fluorine substituent has a deactivating effect, its influence is likely overshadowed by the activating nature of the ortho-methoxy group. For researchers aiming to synthesize indoles with this particular substitution pattern, (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride represents a promising and efficient starting material.

References

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed, 20480927. [Link]

  • Wikipedia. Fischer indole synthesis. Retrieved from [Link]

  • Abdel-Magid, A. F. (2019). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. PubMed Central, 8585461. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of (5-Fluoro-2-methoxyphenyl)hydrazine Authored by: A Senior Application Scientist This guide provides a detailed analysis of the pre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of (5-Fluoro-2-methoxyphenyl)hydrazine

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (5-Fluoro-2-methoxyphenyl)hydrazine. Designed for researchers, scientists, and drug development professionals, this document elucidates the primary fragmentation pathways, offering a foundational blueprint for the structural identification and characterization of this and structurally related compounds. Rather than a direct comparison against non-existent alternatives for a single molecule's fragmentation, this guide compares the predicted fragmentation to that of its core structural motifs—anisole, fluorobenzene, and phenylhydrazine—to provide a robust, data-supported rationale for the proposed mechanisms.

Foundational Principles: Predicting Fragmentation

The fragmentation of a molecule under electron ionization (70 eV) is a predictable process governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The structure of (5-Fluoro-2-methoxyphenyl)hydrazine contains several key features that dictate its fragmentation cascade: the hydrazine moiety (-NH-NH₂), the methoxy group (-OCH₃), the fluorine substituent, and the aromatic ring. The analysis begins with the formation of the molecular ion (M⁺•), which then undergoes a series of competing fragmentation reactions to yield a characteristic mass spectrum.

It is important to note that the compound is a hydrochloride salt. In a typical EI-MS experiment, the molecule will be volatilized and ionized as the free base, C₇H₉FN₂O, with a molecular weight of 156.16 g/mol .

The Molecular Ion and Proposed Fragmentation Pathways

Upon electron ionization, (5-Fluoro-2-methoxyphenyl)hydrazine loses an electron to form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 156. The subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable carbocations and radical species.

Key Fragmentation Routes:
  • α-Cleavage at the Hydrazine Moiety: The N-N bond in the hydrazine group is relatively weak and a prime site for initial cleavage. This alpha-cleavage relative to the aromatic ring leads to the loss of the terminal amino radical (•NH₂) to produce a highly stable, resonance-delocalized ion at m/z 141 .[1][2] This is often a dominant pathway for hydrazine derivatives.

  • Fragmentation of the Methoxy Group: Aromatic ethers are known to undergo characteristic fragmentations. The molecular ion can lose a methyl radical (•CH₃) from the methoxy group, resulting in a prominent fragment ion at m/z 141 . This fragment is an isobaric contender with the ion formed from •NH₂ loss, and its formation is highly favorable due to the stability of the resulting oxonium ion. Further fragmentation of this m/z 141 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding a fragment at m/z 113 .[3]

  • Cleavage of the C-N Bond: Direct cleavage of the bond between the aromatic ring and the hydrazine group can lead to the formation of a (5-fluoro-2-methoxyphenyl) cation at m/z 141 . This represents a third potential isobaric contributor at this mass. The corresponding hydrazine radical (•N₂H₃) would be the neutral loss.

  • Secondary and Minor Fragmentation Pathways:

    • Loss of formaldehyde (CH₂O) from the molecular ion via rearrangement can produce a fragment at m/z 126 .[4]

    • Cleavage of the aromatic ring itself is less common but can occur after initial fragmentations. For instance, the fluorobenzene cation is known to dissociate, though this requires significant energy.[5][6]

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pattern cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺•) m/z = 156 (C₇H₉FN₂O)⁺• F1_NH2 Fragment Ion m/z = 141 (C₇H₈FNO)⁺ M->F1_NH2 - •NH₂ F1_CH3 Fragment Ion m/z = 141 (C₆H₆FN₂O)⁺ M->F1_CH3 - •CH₃ F_CH2O Fragment Ion m/z = 126 (C₆H₇FN₂)⁺• M->F_CH2O - CH₂O F2_CO Fragment Ion m/z = 113 (C₅H₃FN₂)⁺ F1_CH3->F2_CO - CO

Caption: Predicted EI-MS fragmentation pathway for (5-Fluoro-2-methoxyphenyl)hydrazine.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, we compare it with the known EI-MS patterns of its fundamental building blocks. This approach provides an authoritative grounding for the proposed mechanisms.

CompoundMolecular Ion (m/z)Key Fragments (m/z)Dominant Neutral LossReference
(5-Fluoro-2-methoxyphenyl)hydrazine (Predicted) 156 141, 126, 113 •CH₃, •NH₂, CO N/A
Anisole (Methoxybenzene)10893, 78, 65•CH₃, CH₂O[7]
Fluorobenzene9670C₂H₂[6]
Phenylhydrazine10893, 77•NH₂, NH₃

This comparison highlights several key points:

  • The loss of a methyl radical from the methoxy group is a well-established pathway for anisole and is strongly predicted for the target molecule.[7]

  • The loss of the •NH₂ radical is characteristic of phenylhydrazine and provides a strong basis for predicting a major fragment at m/z 141.

  • While fluorobenzene itself is quite stable, the presence of more labile groups (hydrazine, methoxy) on the target molecule means that fragmentation will be directed away from the strong C-F bond.[5][6]

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized procedure for obtaining the EI-MS spectrum of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride.

Instrumentation
  • Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Methodology
  • Sample Preparation:

    • Dissolve approximately 1 mg of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Ensure the concentration is within the linear range of the detector (typically 10-100 µg/mL).

  • GC Separation (for sample introduction):

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.

  • MS Data Acquisition:

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2-3 scans per second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum to identify the molecular ion and key fragment ions, comparing them against the predicted values in this guide.

Caption: Standard workflow for GC-MS analysis of a volatile organic compound.

Conclusion

The EI-MS fragmentation of (5-Fluoro-2-methoxyphenyl)hydrazine is predicted to be dominated by cleavages associated with the hydrazine and methoxy functional groups. The presence of a strong, multifaceted ion peak at m/z 141 , resulting from the competitive loss of •NH₂ and •CH₃ radicals, is expected to be the most defining feature of the spectrum. Further fragmentation via the loss of CO (from the methoxy-derived fragment) to yield an ion at m/z 113 serves as a secondary confirmation. This detailed predictive analysis, grounded in the established fragmentation patterns of related molecules, provides a reliable framework for the identification and structural elucidation of this compound in a research or quality control setting.

References

  • Schroeder, D., Oref, I., Hrušák, J., Weiske, T., Nikitin, E. E., Zummack, W., & Schwarz, H. (1999). Revisiting the Mechanism of the Unimolecular Fragmentation of Protonated Fluorobenzene. The Journal of Physical Chemistry A, 103(25), 4907-4913. [Link]

  • Reiss, K., Guchhait, B., & Neusser, H. J. (1998). Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. The Journal of Physical Chemistry A, 102(46), 9233-9239. [Link]

  • Nishimura, T., Meisels, G. G., & Niwa, Y. (1988). Fragmentation of Energy-Selected Fluorobenzene Ion. Bulletin of the Chemical Society of Japan, 61(6), 1935-1941. [Link]

  • Reiss, K., Guchhait, B., & Neusser, H. J. (1998). Fragmentation Energetics and Dynamics of the Neutral and Ionized Fluorobenzene·Ar Cluster Studied by Mass Analyzed Threshold Ionization Spectroscopy. The Journal of Physical Chemistry, 102(46), 9233-9239. [Link]

  • Guchhait, B., Reiss, K., & Neusser, H. J. (1997). Fragmentation energetics and dynamics of fluorobenzene⋅Arn (n=1–3) clusters studied by mass analyzed threshold ionization spectroscopy. The Journal of Chemical Physics, 107(16), 6066-6072. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2016). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 7(1), 44-48. [Link]

  • chemaazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]

  • Kádár, Z., Gáspár, A., & Gergely, A. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1002. [Link]

  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). [Link]

Sources

Validation

Comparative Analytical Dossier: Assessing the Purity of Commercial (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS: 1260790-31-5) is a highly specialized bifunctional building block widely utilized in pharmaceutical research, primarily for the construction of complex, halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (CAS: 1260790-31-5) is a highly specialized bifunctional building block widely utilized in pharmaceutical research, primarily for the construction of complex, halogenated indole and pyrazole scaffolds. While the free base form of this compound is notoriously prone to rapid air oxidation and degradation, the hydrochloride salt offers superior crystalline stability.

However, the commercial supply chain for this reagent is highly variable. Trace impurities—ranging from unreacted starting materials to oxidized diazonium byproducts—can poison downstream metal catalysts, alter the regioselectivity of cyclization reactions, and drastically reduce yields. This guide provides an objective, data-driven comparison of commercial grades, detailing the analytical methodologies required to validate purity and the cascading effects of impurities on the [1].

The Causality of Impurities in Arylhydrazine Chemistry

Understanding why we test for specific impurities dictates how we design our analytical protocols. Arylhydrazine hydrochlorides are susceptible to three primary modes of degradation and contamination:

  • Oxidation to Diazonium/Biphenyl Species: Exposure to ambient moisture and oxygen over time can oxidize the hydrazine moiety. These oxidized species are highly reactive and can undergo homolytic cleavage to form biphenyl dimers, which appear as highly non-polar impurities in chromatography.

  • Residual Free Base: If the stoichiometric ratio of HCl during manufacturing is insufficient, residual free base remains. The free base is a liquid or low-melting solid that acts as a hygroscopic sponge, accelerating degradation.

  • Moisture Absorption (Hygroscopicity): The HCl salt is hygroscopic. Excess water not only throws off stoichiometric calculations for downstream synthesis but also hydrolyzes sensitive Lewis acid catalysts (e.g., ZnCl2​ , BF3​⋅OEt2​ ) used in cyclization reactions.

Comparative Purity Assessment: Commercial Grades

To illustrate the impact of sourcing, we evaluated three representative commercial grades of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride. The data below synthesizes the analytical profiles and their subsequent performance in a standardized Fischer indole synthesis.

Table 1: Quantitative Comparison of Commercial Grades
ParameterPremium Pharma GradeStandard Reagent GradeTechnical/Crude Grade
HPLC Purity (Area %) 99.5%97.0% - 98.5% < 95.0%
Major Impurity Profile Trace regioisomers ( < 0.1%)Oxidized dimers (1-2%)Unreacted anilines (up to 4%)
Water Content (Karl Fischer) 0.5%1.5% - 2.0% > 3.0% (Highly clumped)
19F NMR Profile Single sharp singletMinor secondary peaksMultiple fluorine environments
Downstream Indole Yield 88% (Clean profile)74% (Requires column chromatography)42% (Reaction stalls, tar formation)

Validated Analytical Methodologies

To establish a self-validating system for batch release, laboratories must employ orthogonal analytical techniques. The following protocols are designed in accordance with the[2].

High-Performance Liquid Chromatography (HPLC) Protocol

Arylhydrazines are polar and basic. Standard C18 columns often yield severe peak tailing due to secondary interactions with residual silanols. To counteract this, we utilize a highly acidic mobile phase containing Trifluoroacetic Acid (TFA) as an ion-pairing agent, which protonates the silanols and pairs with the hydrazine to ensure sharp, quantifiable peaks.

Step-by-Step Workflow:

  • Column Selection: End-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 2 mins. Ramp to 95% B over 15 mins. Hold at 95% B for 3 mins. Return to 5% B.

  • Sample Preparation: Dissolve 10 mg of the hydrazine salt in 10 mL of Mobile Phase A (1 mg/mL). Self-Validation Check: The solution must be completely clear; turbidity indicates non-polar biphenyl impurities.

  • Detection: UV detection at 254 nm and 280 nm.

  • System Suitability: Inject a standard blank. The resolution ( Rs​ ) between the main hydrazine peak and any adjacent impurity must be >2.0 . The Relative Standard Deviation (RSD) of the main peak area across three replicate injections must be <2.0% .

Structural Verification via NMR

While HPLC quantifies organic impurities, NMR confirms the regiochemistry (ensuring the fluorine and methoxy groups are at the 5 and 2 positions, respectively) and detects inorganic/protonation anomalies.

  • 1H NMR (DMSO-d6): Look for the broad exchangeable signals of the −NH−NH2​⋅HCl group around 10.0 - 10.5 ppm. A shift or absence of these peaks indicates a loss of the HCl salt.

  • 19F NMR (DMSO-d6): A single, sharp peak should be observed (typically around -120 to -125 ppm, depending on referencing). Multiple fluorine peaks immediately diagnose contamination by regioisomers (e.g., 4-fluoro-2-methoxyphenylhydrazine) originating from the starting materials.

Moisture Determination (Karl Fischer)

Because the compound is hygroscopic, volumetric Karl Fischer titration is mandatory to calculate the true active mass for stoichiometric reactions. Use a methanol-based working medium and titrate to an electrometric endpoint.

Caption: Analytical workflow for validating the purity of commercial arylhydrazine hydrochlorides.

Downstream Performance: The Fischer Indole Synthesis

To objectively demonstrate the performance of the Premium Grade material, we utilize it in a standard [3]. This reaction is highly sensitive to the purity of the hydrazine, as impurities can disrupt the delicate [3,3]-sigmatropic rearrangement[4].

Experimental Protocol: Synthesis of a Substituted Indole
  • Hydrazone Formation: In a dry 100 mL round-bottom flask, suspend 10.0 mmol of Premium Grade (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride in 30 mL of absolute ethanol. Add 10.5 mmol of a ketone (e.g., cyclohexanone).

  • Catalysis & Heating: Add 2.0 equivalents of anhydrous Zinc Chloride ( ZnCl2​ ) as the Lewis acid. Causality Note: If the hydrazine contains >2% water (as seen in Technical Grade), the ZnCl2​ will hydrate, forming an inactive zinc hydroxide complex, stalling the reaction at the hydrazone stage.

  • Reflux: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 4-6 hours. Monitor the disappearance of the hydrazone intermediate via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and 1M aqueous HCl (to remove any unreacted hydrazine). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure fluoromethoxy-tetrahydrocarbazole derivative.

Caption: Mechanistic pathway of the Fischer indole synthesis using arylhydrazine hydrochloride.

References

  • "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH).[Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society.[Link]

Sources

Comparative

A Comparative Guide to the Electronic Effects of Methoxy vs. Fluoro Groups in (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride

Introduction In the landscape of modern drug discovery and fine chemical synthesis, (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride stands as a valuable and versatile building block. Its utility, particularly in the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride stands as a valuable and versatile building block. Its utility, particularly in the construction of indole scaffolds via the Fischer indole synthesis, is critically governed by the electronic landscape of its aromatic ring.[1][2] This guide provides an in-depth, comparative analysis of the two key substituents that define this landscape: the methoxy group (-OCH₃) at the C2 position and the fluoro group (-F) at the C5 position.

Understanding the nuanced interplay of these groups—one a classic electron-donating group and the other a potent electron-withdrawing group—is paramount for predicting reactivity, optimizing reaction conditions, and rationally designing synthetic strategies. We will dissect the fundamental principles of their electronic effects, quantify their influence using empirical data, and provide field-proven experimental protocols for their characterization.

Section 1: A Primer on Inductive and Resonance Effects

The electronic behavior of any substituent on an aromatic ring is primarily dictated by the combination of two fundamental forces: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity difference between atoms. Electron-withdrawing groups, like fluorine and oxygen, pull electron density away from the ring (-I effect), while less electronegative groups, like alkyls, can donate electron density (+I effect). The inductive effect weakens with distance.[3]

  • Resonance Effect (M or R): This effect involves the delocalization of lone pair or pi (π) electrons across the conjugated π-system of the aromatic ring. Substituents with lone pairs, such as oxygen and halogens, can donate electron density into the ring (+M effect), increasing electron density particularly at the ortho and para positions.[4][5]

The net electronic influence of a substituent is the vector sum of these two often-competing effects.

Caption: Figure 2. The methoxy group donates while the fluoro group withdraws electron density.

Section 5: Quantitative Comparison of Electronic Effects

The qualitative effects described above can be quantified using Hammett substituent constants and pKa measurements.

Hammett Substituent Constants (σ)

The Hammett equation is a linear free-energy relationship that quantifies the electronic effect of a substituent. [6]A negative σ value indicates an electron-donating character, while a positive value indicates an electron-withdrawing character.

SubstituentPositionσ ValueDominant EffectReference
-OCH₃para-0.27+M (Donating)[7]
-OCH₃meta+0.12-I (Withdrawing)[8]
-Fpara+0.06-I > +M (Net Withdrawing)[6]
-Fmeta+0.34-I (Withdrawing)[6]

These values confirm that the methoxy group is donating from the para position (and by extension, the ortho position) but withdrawing from the meta position. The fluoro group is withdrawing from both positions, but much more strongly from the meta position where its opposing resonance effect cannot operate.

Basicity (pKa) as an Experimental Probe

The most direct experimental measure of the net electronic effect on the hydrazine moiety is the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value corresponds to a more basic and electron-rich amine.

CompoundKey SubstituentsPredicted pKa TrendRationale
Aniline (Reference)None~4.6Baseline basicity. [9]
2-Methoxyanilineortho-OCH₃> 4.6Strong +M effect of -OCH₃ increases N basicity.
4-Fluoroanilinepara-F< 4.6Dominant -I effect of -F decreases N basicity. [9]
5-Fluoro-2-methoxyaniline ortho-OCH₃, meta-FBetween 2-MeO and 4-F analogsThe electron-donating -OCH₃ effect is tempered by the withdrawing -F effect. [10]

Note: Aniline pKa values are used as a well-studied and reliable proxy for phenylhydrazine basicity trends.

Section 6: Implications for Reactivity: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole. [1]The reaction mechanism involves a key-[8][8]sigmatropic rearrangement, which is highly sensitive to the electronic nature of the phenylhydrazine. [11]

Fischer_Workflow Figure 3. Generalized Workflow for Fischer Indole Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Hydrazine (5-Fluoro-2-methoxyphenyl)hydrazine HCl Mix Combine Reactants & Heat Hydrazine->Mix Ketone Aldehyde or Ketone (e.g., Cyclohexanone) Ketone->Mix Solvent Acidic Solvent (e.g., Acetic Acid, EtOH/HCl) Solvent->Mix Monitor Monitor Progress (TLC, LC-MS) Mix->Monitor Reaction proceeds Quench Quench Reaction (e.g., add to H₂O/ice) Monitor->Quench Upon completion Extract Extract Product (e.g., with Ethyl Acetate) Quench->Extract Purify Purify Product (Crystallization, Chromatography) Extract->Purify Final_Product Final_Product Purify->Final_Product Isolated Indole

Caption: Figure 3. A standard experimental workflow for carrying out the Fischer indole synthesis.

  • Role of Methoxy Group: The electron-donating -OCH₃ group facilitates the reaction. It stabilizes the positively charged intermediates formed during the acid-catalyzed mechanism, thereby lowering the activation energy and increasing the reaction rate.

  • Role of Fluoro Group: The electron-withdrawing -F group disfavors the reaction. It destabilizes the cationic intermediates, increasing the activation energy and slowing the reaction rate. [12] For (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride, the reactivity in a Fischer indole synthesis will be a balance of these opposing forces. While the reaction should proceed readily due to the activating methoxy group, it may require slightly more forcing conditions (e.g., higher temperature, longer reaction time, or a stronger acid catalyst like polyphosphoric acid) compared to its non-fluorinated analog, 2-methoxyphenylhydrazine. [2][12]

Section 7: Experimental Protocols

To provide a self-validating system for comparing electronic effects, the following protocols are described.

Protocol 1: Comparative pKa Determination via Potentiometric Titration

This protocol provides a quantitative measure of the amine's basicity, directly reflecting the net electronic effect of the substituents.

Objective: To determine and compare the pKa of (5-Fluoro-2-methoxyphenyl)hydrazine and its non-fluorinated analog, (2-methoxyphenyl)hydrazine.

Materials:

  • (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

  • (2-Methoxyphenyl)hydrazine hydrochloride [13][14]* Standardized hydrochloric acid (HCl) solution (0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (0.1 M)

  • Deionized water

  • pH meter with a calibrated combination electrode, burette, magnetic stirrer, and beakers.

Procedure:

  • Sample Preparation: Accurately weigh ~0.1 mmol of the hydrazine hydrochloride salt into a 50 mL beaker. Dissolve in 20 mL of deionized water.

  • Initial Titration (if starting from salt): Since the material is a hydrochloride salt, first titrate with standardized 0.1 M NaOH past the equivalence point to generate the free base in situ. Record the pH and volume added.

  • Titration of Free Base: Using a clean burette, titrate the resulting free base solution with standardized 0.1 M HCl.

  • Data Collection: Add the HCl titrant in small increments (e.g., 0.1-0.2 mL), allowing the pH to stabilize after each addition. Record the pH and the total volume of HCl added.

  • Endpoint: Continue the titration well past the steepest part of the titration curve (the equivalence point).

  • Data Analysis: Plot a titration curve of pH versus the volume of HCl added. The pKa is the pH value at the half-equivalence point (the midpoint of the steep inflection). For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence point.

Expected Outcome: The pKa value for (5-Fluoro-2-methoxyphenyl)hydrazine is expected to be lower than that of (2-methoxyphenyl)hydrazine, quantitatively demonstrating the net electron-withdrawing effect of the fluorine atom. [10]

Protocol 2: Comparative Fischer Indole Synthesis

This protocol allows for a direct comparison of the reactivity of the two hydrazines under identical conditions.

Objective: To compare the reaction rate and yield of the Fischer indole synthesis using (5-Fluoro-2-methoxyphenyl)hydrazine vs. (2-methoxyphenyl)hydrazine with cyclohexanone.

Materials:

  • (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

  • (2-Methoxyphenyl)hydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

  • TLC plates (silica gel), appropriate eluent (e.g., 20% ethyl acetate in hexanes)

  • Reaction vials, stir plates, heating blocks, standard laboratory glassware.

Procedure:

  • Reaction Setup: In two separate, identical reaction vials, add (5-Fluoro-2-methoxyphenyl)hydrazine HCl (1.0 mmol) and (2-methoxyphenyl)hydrazine HCl (1.0 mmol).

  • To each vial, add glacial acetic acid (5 mL) and cyclohexanone (1.1 mmol).

  • Reaction: Place both vials in a preheated heating block at 80 °C and stir vigorously.

  • Monitoring: Start a timer. Every 30 minutes, withdraw a small aliquot from each reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. Elute the plate and visualize under UV light to monitor the consumption of the starting hydrazine and the formation of the indole product.

  • Comparison: Compare the rate at which the starting material disappears and the product spot intensifies for the two reactions. The reaction with the non-fluorinated analog is expected to proceed faster.

  • Workup (after 4 hours or upon completion): Cool the reaction mixtures to room temperature and pour them into 50 mL of ice-water.

  • Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield of each product. If desired, purify by column chromatography to obtain the isolated yield for a quantitative comparison.

Conclusion

The electronic characters of the methoxy and fluoro groups in (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride are a study in contrasts. The C2-methoxy group acts as a powerful resonance-driven electron donor, activating the ring and increasing the basicity of the hydrazine moiety. Conversely, the C5-fluoro group serves as a potent inductive electron-withdrawer, deactivating the ring and reducing basicity.

Their combined influence results in a moderately activated phenylhydrazine. This nuanced electronic profile makes it a highly useful synthetic intermediate, whose reactivity can be finely tuned. For researchers and drug development professionals, a thorough understanding of these fundamental principles is not merely academic; it is the cornerstone of efficient synthesis design, reaction optimization, and the successful development of novel chemical entities.

References

  • University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance). Retrieved from [Link]

  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.. Retrieved from [Link]

  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • Quora. (2017, May 15). Does fluorine or chlorine have more of a resonance effect?. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Brainly.in. (2018, May 17). Why fluorine shows more resonance effect than chlorine?. Retrieved from [Link]

  • Chemistry Steps. (2024, February 16). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups. Retrieved from [Link]

  • TSI Journals. (2009, November 21). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer indole synthesis of phenylhydrazine hydrochloride salt and 1,3-cyclohexanedione. Retrieved from [Link]

  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • ChemContract Research. (2026, March 19). 2-Fluoro-5-methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • LookChem. (n.d.). (2-Methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking (5-Fluoro-2-methoxyphenyl)hydrazine Hydrochloride Suppliers

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The seemingly routine task of selecting a chemical supplier can have profound implications on experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. The seemingly routine task of selecting a chemical supplier can have profound implications on experimental outcomes, timelines, and the integrity of your research. This guide provides an in-depth, technical framework for benchmarking suppliers of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride, a critical building block in medicinal chemistry. We will move beyond simple catalog comparisons and delve into a rigorous, data-driven approach to supplier qualification.

The presence of a fluorine atom in pharmaceutical candidates can significantly enhance metabolic stability and binding affinity.[1] (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride, with its strategic placement of fluoro and methoxy groups, serves as a key intermediate in the synthesis of a wide range of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2][3] However, the synthetic route to this and other phenylhydrazine derivatives can introduce subtle but critical variations in impurity profiles between suppliers, which can have downstream consequences.[4][5]

This guide is structured to provide a comprehensive, step-by-step methodology for evaluating and comparing suppliers, ensuring that the material you select meets the stringent requirements of your research.

Key Quality Parameters for Supplier Selection

When evaluating suppliers of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride, several key quality attributes must be considered beyond the stated purity on the certificate of analysis (CoA). These include:

  • Purity and Impurity Profile: The presence of residual starting materials, by-products, or degradation products can interfere with subsequent reactions or introduce unwanted biological activity.

  • Identity Confirmation: Verification of the chemical structure is essential to ensure you are working with the correct molecule.

  • Consistency: Batch-to-batch consistency is crucial for the reproducibility of your experimental results.

  • Documentation and Support: A reliable supplier will provide comprehensive documentation and responsive technical support.

To objectively assess these parameters, a series of analytical experiments should be performed. The following sections detail the experimental protocols for a comprehensive supplier benchmark study.

Experimental Benchmarking Workflow

The following workflow provides a robust framework for comparing (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride from different suppliers. For this illustrative guide, we will consider three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample Acquisition Sample Acquisition Sample Labeling & Blinding Sample Labeling & Blinding Sample Acquisition->Sample Labeling & Blinding Solution Preparation Solution Preparation Sample Labeling & Blinding->Solution Preparation HPLC-UV HPLC-UV Solution Preparation->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS 1H NMR 1H NMR LC-MS->1H NMR Purity Comparison Purity Comparison 1H NMR->Purity Comparison Impurity Profiling Impurity Profiling Purity Comparison->Impurity Profiling Structural Verification Structural Verification Impurity Profiling->Structural Verification Supplier Selection Supplier Selection Structural Verification->Supplier Selection

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Comparative

GC-MS analysis of trace impurities in (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Trace Impurities in (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride Authored by: A Senior Application Scientist Introduction: The Critic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Trace Impurities in (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Criticality of Impurity Profiling for Pharmaceutical Intermediates

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a pharmaceutical intermediate, its purity is paramount. Unwanted chemicals, even at trace levels, can compromise the efficacy and safety of the final drug product, potentially leading to adverse patient outcomes and regulatory hurdles.[1] The identification and control of impurities are therefore critical tasks in pharmaceutical process development.[2] Hydrazine derivatives, in particular, require rigorous scrutiny as they can be reactive and are often flagged as potentially genotoxic impurities (PGIs), which have the potential to damage DNA at very low levels of exposure.[3]

This guide provides a comprehensive framework for the analysis of trace volatile and semi-volatile impurities in (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, analytical scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for key experimental decisions. We will compare the GC-MS approach with alternative methods and provide detailed, validated workflows to ensure robust and reliable results.

The Analytical Challenge of Hydrazines

Direct GC analysis of hydrazine compounds is notoriously difficult. The primary challenges are:

  • Polarity and Reactivity: The hydrazine moiety (-NHNH2) is highly polar and reactive. This leads to poor chromatographic peak shape (tailing) due to interactions with the stationary phase and active sites in the GC system.

  • Thermal Lability: Many hydrazines are thermally unstable and can degrade in the hot GC injector port, leading to inaccurate quantification and the appearance of artificial impurities.

  • Low Volatility: The hydrochloride salt form of the analyte is non-volatile. The free base is more volatile but still poses challenges.

To overcome these issues, a chemical derivatization step is not just recommended, but essential. This process converts the analyte into a more stable, less polar, and more volatile derivative suitable for GC analysis.

The Derivatization-GC-MS Workflow: A Self-Validating System

Our recommended approach is an in-situ derivatization followed by headspace or liquid injection GC-MS analysis. This methodology has proven effective for determining trace hydrazine in various API matrices.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample (e.g., 10 mg) Solvent Add Derivatization Reagent & Solvent (e.g., Acetone) Sample->Solvent Reaction In-situ Derivatization (Formation of Acetone Azine) Solvent->Reaction Injection Headspace or Liquid Injection Reaction->Injection Transfer to Vial Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Full Scan/SIM) Separation->Detection Deconvolution Peak Deconvolution & Library Search Detection->Deconvolution Data Acquisition Quantification Quantification (Internal Standard) Deconvolution->Quantification Report Final Report (Impurity Profile) Quantification->Report

Caption: High-level workflow for the derivatization-GC-MS analysis of hydrazine impurities.

Step 1: The Causality Behind Derivatization

The most common and effective derivatization strategy for hydrazine involves its reaction with a ketone, such as acetone, to form a stable azine derivative.[3][4]

Caption: Reaction of the hydrazine analyte with acetone to form a GC-amenable azine derivative.

Why Acetone?

  • Efficient Reaction: The reaction is fast and typically proceeds to completion under mild conditions.[3]

  • Stable Product: The resulting acetone azine is significantly more stable and volatile than the parent hydrazine.

  • Serves as a Solvent: Acetone can often serve as both the derivatizing agent and the sample solvent.[3]

  • Chromatographic Compatibility: It is easily separated from the derivatized analyte peak during the GC run.

Step 2: Experimental Protocol - GC-MS

This protocol is a robust starting point. Method development and validation are essential for any specific application.[5]

A. Sample Preparation (In-situ Derivatization)

  • Accurately weigh approximately 10.0 mg of the (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride sample into a 10 mL headspace vial.

  • Add an appropriate internal standard (e.g., acetone-d6 azine, prepared separately). The use of a stable isotope-labeled internal standard is best practice for achieving high accuracy.[6]

  • Add 1.0 mL of acetone.

  • Seal the vial immediately.

  • Vortex for 1 minute to ensure complete dissolution and reaction.

  • Allow the vial to stand at room temperature for at least 15 minutes to ensure the derivatization reaction is complete.[3]

B. GC-MS Instrumentation and Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890, Shimadzu GC-2030, or equivalentModern systems provide excellent electronic pneumatic control for retention time stability.
Injector Headspace Sampler (e.g., Agilent 7697A) or Split/Splitless InletHeadspace is preferred to protect the inlet and column from non-volatile matrix components.[4] A split injection (e.g., 40:1) is used for percent-level impurities, while splitless is for trace (ppm) analysis.
Inlet Temp 250 °CSufficiently high to ensure rapid volatilization of the derivative without causing thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert gas standard for GC-MS. Constant flow mode ensures stable retention times during oven temperature programming.
Column Mid-polarity, e.g., DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film)This phase provides good selectivity for a range of volatile and semi-volatile compounds and is robust.
Oven Program Initial: 50 °C, hold 2 min. Ramp: 20 °C/min to 320 °C. Hold: 5 min.A starting temperature of 50°C allows for good focusing of early eluting peaks. The ramp rate is a balance between resolution and analysis time.[1]
MS System Single Quadrupole (e.g., Agilent 5977) or Triple Quadrupole (e.g., Agilent 7010B)A single quad is excellent for identification and routine quantification. A triple quad (MS/MS) offers superior sensitivity and selectivity for ultra-trace analysis in complex matrices.[7]
Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) @ 70 eV, 230 °CStandard ionization for GC-MS, producing repeatable fragmentation patterns for library matching.
Acquisition Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan is used for identifying unknown impurities. SIM mode is used for quantifying known impurities at very low levels, offering enhanced sensitivity.

Data Analysis: From Peak to Identification

The process of identifying an unknown peak follows a logical, evidence-based pathway. High-resolution accurate mass (HRAM) systems like GC-Orbitrap provide even greater confidence in identification by enabling the determination of elemental composition.[1]

Identification_Logic Start Unknown Peak Detected LibraryMatch Perform Mass Spectral Library Search (NIST, Wiley) Start->LibraryMatch Decision1 Good Match Found? (Match Factor > 850) LibraryMatch->Decision1 ManualReview Manual Spectral Interpretation (Fragmentation Pattern Analysis) Decision1->ManualReview No Confirm Confirm with Authentic Standard Decision1->Confirm Yes Decision2 Structure Proposed? ManualReview->Decision2 Decision2->Confirm Yes ReportUnknown Report as Unidentified Impurity (Quantify by Relative Area %) Decision2->ReportUnknown No TentativeID Tentative Identification Confirm->TentativeID If standard unavailable Report Report as Identified Impurity Confirm->Report TentativeID->Report

Sources

Validation

Spectroscopic comparison of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride and its free base form

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary In pharmaceutical development, the selection of an Active Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

In pharmaceutical development, the selection of an Active Pharmaceutical Ingredient (API) salt form is a critical decision that dictates the compound's solubility, stability, and bioavailability. Approximately 50% of US FDA approvals consist of APIs in a salt form to optimize these physicochemical properties[1].

This guide provides an objective, data-driven comparison of (5-Fluoro-2-methoxyphenyl)hydrazine in its free base and hydrochloride (HCl) salt forms. By detailing the mechanistic causality behind their distinct spectroscopic profiles (NMR, FTIR, UV-Vis, and MS), this document serves as a self-validating framework for analytical chemists to confirm structural integrity and salt disproportionation during drug formulation.

Physicochemical & Structural Comparison

Before diving into spectroscopic analysis, it is essential to understand the baseline physicochemical differences between the two forms. The conversion of the neutral hydrazine to its hydrochloride salt fundamentally alters its intermolecular interactions, shifting it from a lipophilic molecule to a highly crystalline, water-soluble entity.

PropertyFree Base FormHydrochloride Salt Form
Chemical Formula C₇H₉FN₂OC₇H₁₀ClFN₂O
Molar Mass 156.16 g/mol 192.62 g/mol
Physical State Viscous liquid / Low-melting solidCrystalline solid
Solubility Profile Chloroform (CDCl₃), Dichloromethane, Ethyl AcetateWater (D₂O), DMSO (DMSO-d₆), Methanol
Stability Prone to atmospheric oxidation (darkens)Highly stable under ambient conditions

Analytical Workflow & Logical Relationships

The following workflow outlines the comparative analytical strategy used to differentiate the free base from the hydrochloride salt.

Workflow Start Compound Selection (5-Fluoro-2-methoxyphenyl)hydrazine FB Free Base Form (Organic Soluble) Start->FB HCl Hydrochloride Salt (Water/DMSO Soluble) Start->HCl NMR Multinuclear NMR (1H, 13C, 19F) FB->NMR IR FTIR-ATR (Vibrational Modes) FB->IR MS ESI-MS & UV-Vis (Mass & Electronic) FB->MS HCl->NMR HCl->IR HCl->MS Analysis Comparative Structural Analysis & Validation NMR->Analysis IR->Analysis MS->Analysis

Caption: Analytical workflow for the comparative structural validation of hydrazine forms.

Spectroscopic Comparison: Mechanistic Insights

According to standard principles of spectrometric identification, the protonation of an amine or hydrazine significantly alters its electronic environment, which cascades into measurable shifts across multiple spectroscopic modalities[2].

Expected Spectroscopic Markers
TechniqueFree Base MarkerHydrochloride Salt MarkerCausality / Mechanism
¹H NMR -NH₂: ~3.5–4.5 ppm (broad, 2H)-NH-: ~5.0–6.0 ppm (broad, 1H)-NH₃⁺: ~10.0–10.5 ppm (broad, 3H)-NH-: ~7.5–8.5 ppm (broad, 1H)Protonation creates a formal positive charge, inducing a strong -I (inductive) effect that deshields the nitrogen-bound protons[3].
¹⁹F NMR ~ -124.0 ppm~ -122.5 ppmThe reduced electron-donating capacity of the protonated hydrazine alters the electron density of the fluorinated aromatic ring.
FTIR-ATR Sharp N-H stretches at ~3350 and ~3280 cm⁻¹Broad, intense band spanning 2800–3200 cm⁻¹Formation of the -NH₃⁺ group and extensive hydrogen bonding with the chloride counterion creates a classic "ammonium band"[4].
UV-Vis λmax ~ 280 nmλmax ~ 270 nm (hypsochromic shift)Protonation ties up the nitrogen lone pair, removing its conjugation with the aromatic π system and increasing the transition energy gap.
ESI-MS (+) [M+H]⁺ at m/z 157.08[M+H]⁺ at m/z 157.08The salt dissociates completely in the electrospray source; both forms yield the identical protonated molecular ion.
The Causality of Protonation

To visualize how the addition of hydrochloric acid dictates these spectroscopic changes, consider the logical relationship between the structural modification and the resulting analytical signals:

Protonation FB Free Base Ar-NH-NH2 Salt HCl Salt Ar-NH-NH3+ Cl- FB->Salt + HCl NMR 1H NMR: Downfield shift of NH3+ (~10 ppm, broad) Salt->NMR IR FTIR: Broad ammonium band (2800-3200 cm-1) Salt->IR UV UV-Vis: Hypsochromic shift (Loss of n→π*) Salt->UV

Caption: Logical relationship demonstrating how protonation drives specific spectroscopic shifts.

Self-Validating Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following methodologies are designed as self-validating systems. Each protocol includes a built-in verification step to prevent false-positive interpretations.

Protocol A: Multinuclear NMR Acquisition & D₂O Exchange

Objective: To definitively assign exchangeable hydrazine protons and assess the salt state.

  • Sample Preparation:

    • Free Base: Dissolve 10 mg in 0.6 mL of CDCl₃.

    • HCl Salt: Dissolve 10 mg in 0.6 mL of DMSO-d₆.

    • Causality: The HCl salt is highly polar and insoluble in CDCl₃. DMSO-d₆ is chosen over D₂O for the initial scan because it is an aprotic solvent; it prevents the immediate deuterium exchange of the -NH₃⁺ protons, allowing them to be observed in the spectrum.

  • Acquisition: Acquire standard 1D ¹H, ¹³C, and ¹⁹F spectra at 298 K using a 400 MHz or higher spectrometer.

  • Self-Validation Step (D₂O Shake):

    • Add 10 μL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

    • Validation: The rapid disappearance of the broad singlets at ~4.0 ppm (free base) or ~10.5 ppm (salt) definitively confirms these peaks are exchangeable nitrogen-bound protons. If a peak remains, it is a non-exchangeable aromatic proton or an impurity.

Protocol B: FTIR-ATR Analysis

Objective: To identify the hydrogen-bonding network and confirm the presence of the chloride salt.

  • Background Collection: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe) to account for atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place 2-3 mg of the solid HCl salt directly onto the crystal.

    • For the free base (if viscous liquid), apply a thin, uniform film. Apply consistent pressure using the ATR anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans to ensure a high signal-to-noise ratio).

  • Self-Validation Step:

    • Inspect the baseline between 3800–4000 cm⁻¹. A flat baseline indicates proper crystal contact and accurate background subtraction.

    • Validation: The transition from sharp, distinct peaks at ~3350 cm⁻¹ (free base) to a massive, broad hump centered around 3000 cm⁻¹ (salt) validates the chemical conversion to the hydrochloride state.

Conclusion for Drug Development

Differentiating between (5-Fluoro-2-methoxyphenyl)hydrazine and its hydrochloride salt is not merely an academic exercise; it is a regulatory necessity. Unintended disproportionation (the conversion of a salt back to its free base) during formulation or storage can lead to catastrophic failures in drug dissolution and bioavailability. By utilizing the self-validating NMR and FTIR protocols outlined above, analytical scientists can confidently monitor the solid-state and solution-state integrity of their active pharmaceutical ingredients.

References

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules / PubMed Central (NIH). URL:[Link]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

  • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Professional. URL:[Link]

  • Taylor & Francis Knowledge. "Phenylhydrazine – Knowledge and References." Journal of Molecular Structure / Taylor & Francis. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride proper disposal procedures

The proper handling and disposal of hydrazine derivatives is a critical operational competency in any advanced chemical or pharmaceutical laboratory. As a Senior Application Scientist, I approach the disposal of (5-Fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of hydrazine derivatives is a critical operational competency in any advanced chemical or pharmaceutical laboratory. As a Senior Application Scientist, I approach the disposal of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride not merely as a regulatory checkbox, but as a precise chemical process.

Hydrazine derivatives are potent reducing agents, known hematotoxins, and suspected carcinogens. When developing a disposal protocol, we cannot rely on dilution; we must rely on complete chemical destruction. This guide provides the mechanistic rationale, regulatory framework, and self-validating operational protocols required to safely neutralize and dispose of this specific compound.

Physicochemical & Hazard Profile

To design an effective destruction protocol, we must first understand the molecular behavior of the substrate. The presence of both an electron-withdrawing fluoro group and an electron-donating methoxy group on the phenyl ring influences the molecule's oxidation kinetics, but the primary reactive site remains the hydrazine moiety.

Table 1: Quantitative & Hazard Data Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 1260790-31-5Unique identifier for SDS and waste tracking[1].
Molecular Formula C₇H₁₀ClFN₂OContains a hydrochloride salt; requires basification prior to oxidation.
Molecular Weight 192.62 g/mol Used to calculate precise stoichiometric equivalents for neutralization.
Acute Toxicity Toxic via oral, dermal, and inhalationMandates the use of a certified chemical fume hood and strict PPE (butyl rubber gloves).
Reactivity Strong reducing agentReacts violently with strong oxidizers if not controlled; exothermic decomposition.
Environmental High aquatic toxicityNever drain-dispose untreated. Must be chemically deactivated or lab-packed.

Mechanistic Pathway of Chemical Destruction

The most reliable method for neutralizing hydrazine derivatives in the laboratory is oxidative cleavage using sodium hypochlorite (commercial bleach).

The Causality of Basification: Hydrazine hydrochlorides are highly stable as salts. Direct addition of bleach to the acidic salt results in sluggish kinetics and the potential generation of dangerous chloramine byproducts. By first adding sodium hydroxide (NaOH), we deprotonate the salt to liberate the highly nucleophilic free hydrazine base. This free base rapidly and cleanly reacts with the hypochlorite oxidant.

The Oxidation Mechanism: The hypochlorite oxidizes the free hydrazine to a phenyldiazene intermediate. This intermediate is highly unstable and rapidly decomposes via a radical mechanism, evolving inert nitrogen gas (N₂) and leaving behind quenched, stable aryl byproducts (such as substituted phenols or chlorobenzenes)[2].

Pathway ArNHNH2 Ar-NH-NH2 (Free Hydrazine Base) Diazene Ar-N=NH (Phenyldiazene Intermediate) ArNHNH2->Diazene + NaOCl (- H2O, - NaCl) Radical Ar• + N2 ↑ (Aryl Radical + Nitrogen Gas) Diazene->Radical Oxidation / Decomposition Quenched Ar-OH / Ar-Cl (Quenched Stable Byproducts) Radical->Quenched Solvent/Matrix Quenching

Fig 1: Mechanistic oxidation pathway of phenylhydrazine derivatives via hypochlorite.

Operational Disposal Plan: Step-by-Step Methodology

This protocol is a self-validating system adapted from standard hazardous laboratory chemical disposal guidelines[3]. The inclusion of a starch-iodide test ensures that the protocol proves its own success before any waste is transferred out of the hood.

Phase 1: Reagent Preparation & Stoichiometry

Table 2: Reagent Quantities for Chemical Destruction

ReagentQuantity (per 1g of Waste)Purpose & Causality
Waste Chemical 1.0 gSubstrate to be destroyed.
Water (Deionized) 20 mLSolubilizes the salt and acts as a heat sink for the exothermic reaction.
10% NaOH (aq) 3.0 mLNeutralizes the HCl salt to liberate the reactive free hydrazine base.
5.25% NaOCl (Bleach) 20 - 25 mLStrong oxidant. Cleaves the N-N bond to evolve N₂ gas.
Phase 2: In-Lab Destruction Protocol

Note: All steps must be performed in a functioning chemical fume hood behind a blast shield.

  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a venting line, dissolve 1.0 g of (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride in 20 mL of deionized water.

  • Basification: Slowly add 3.0 mL of 10% aqueous NaOH. Stir for 5 minutes. Visual cue: The solution may change color or become slightly cloudy as the free base is liberated.

  • Controlled Oxidation: Equip an addition funnel with 25 mL of commercial sodium hypochlorite (5.25% NaOCl). Add the bleach dropwise at a rate of 1-2 drops per second.

    • Expert Insight: This reaction is highly exothermic and evolves N₂ gas. Dropwise addition prevents thermal runaway, excessive foaming, and the volatilization of unreacted hydrazine.

  • Maturation: Once the addition is complete, allow the reaction mixture to stir at room temperature for a minimum of 12 hours (overnight) to ensure complete radical quenching and degradation of the phenyldiazene intermediate.

  • Self-Validation (Starch-Iodide Test): After 12 hours, spot a drop of the reaction mixture onto starch-iodide indicator paper.

    • Validation Logic: A blue/black color indicates the presence of excess hypochlorite. This proves that 100% of the hydrazine has been consumed. If the paper does not change color, the hydrazine may have exhausted the oxidizer. In this case, add an additional 5 mL of bleach, stir for 1 hour, and re-test.

  • Neutralization & Final Disposal: Once excess oxidant is confirmed, carefully adjust the pH of the solution to 6-8 using dilute hydrochloric acid (1M HCl). Transfer the neutralized, deactivated aqueous mixture to a designated hazardous aqueous waste carboy for institutional disposal in accordance with EPA RCRA guidelines[4].

Workflow A 1. Waste Collection (Hydrazine HCl Salt) B 2. Basification (10% NaOH) Liberates Free Base A->B Dissolve & Basify C 3. Oxidation (NaOCl) Exothermic N2 Evolution B->C Dropwise Addition D 4. Verification (Starch-Iodide Test) C->D Stir 12h D->C If test negative (Add more NaOCl) E 5. Neutralization (Adjust to pH 6-8) D->E If test positive (Excess oxidant present) F 6. Final Disposal (Aqueous Hazardous Waste) E->F Transfer to waste line

Fig 2: Step-by-step chemical deactivation workflow for hydrazine hydrochloride derivatives.

Emergency Spill Response Protocol

In the event of an accidental spill of the dry powder or concentrated solution:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Ensure the fume hood sash is pulled down if the spill is contained within it.

  • PPE Escalation: Responders must wear full-face respirators (if outside a hood), heavy-duty butyl rubber gloves, and a chemical-resistant apron.

  • Containment: Do not sweep dry powder, as this generates inhalable hazardous dust. Gently cover the spill with a damp, inert absorbent material (e.g., sand or vermiculite).

  • In-Situ Deactivation: For small spills (<5g), carefully spray the covered spill area with a 5% sodium hypochlorite solution to initiate in-situ oxidation. Allow it to sit for 30 minutes.

  • Collection: Scoop the deactivated slurry into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label as "Hazardous Waste - Oxidized Hydrazine Spill Residue" and submit for commercial lab-packing and incineration.

References

  • Combi-Blocks. "Safety Data Sheet: (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride".
  • U.S. Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA, and Section 112(r) of the Clean Air Act".
  • Reed College / Armour, M.A.
  • SD Fine-Chem. "Chemwatch MSDS 2572: Phenylhydrazine Hydrochloride Waste Disposal Procedures".
  • Misra, H. P., & Fridovich, I. "The oxidation of phenylhydrazine: superoxide and mechanism". PubMed / NIH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride
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